molecular formula C9H15NO2 B13010132 2-{2-Aminobicyclo[2.2.1]heptan-7-yl}acetic acid

2-{2-Aminobicyclo[2.2.1]heptan-7-yl}acetic acid

Katalognummer: B13010132
Molekulargewicht: 169.22 g/mol
InChI-Schlüssel: WYGVKCMTVYWSCK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-{2-Aminobicyclo[2.2.1]heptan-7-yl}acetic acid is a chemical compound with the molecular formula C9H15NO2 and a molecular weight of 169.22 g/mol . It is characterized by its bicyclo[2.2.1]heptane, or norbornane, skeleton, a structure frequently investigated in medicinal chemistry for its potential to influence the physicochemical properties and binding characteristics of drug molecules . Compounds based on the 2-aminobicyclo[2.2.1]heptane scaffold are of significant research interest. While the specific applications of this acetic acid derivative are still being explored, structurally related molecules are known to act as inhibitors for amino acid transport systems. For instance, 2-aminobicyclo[2.2.1]heptane-2-carboxylic acid (BCH) is a well-studied inhibitor of the System L (LAT) transporter, which is responsible for the cellular uptake of large neutral amino acids . This mechanism is crucial in neurological research, as demonstrated by studies where BCH reduced L-dopa-elicited responses in dopaminergic neurons . Furthermore, the 2-aminobicyclo[2.2.1]heptane core is a valuable building block in the design and synthesis of novel pharmaceutical derivatives, as evidenced by patents covering biologically active bicyclo[2.2.1]hept-7-ylamine compounds . The presence of both amino and carboxylic acid functional groups on the rigid bicyclic framework makes this compound a versatile intermediate for further chemical modification and drug discovery efforts. This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Eigenschaften

Molekularformel

C9H15NO2

Molekulargewicht

169.22 g/mol

IUPAC-Name

2-(2-amino-7-bicyclo[2.2.1]heptanyl)acetic acid

InChI

InChI=1S/C9H15NO2/c10-8-3-5-1-2-6(8)7(5)4-9(11)12/h5-8H,1-4,10H2,(H,11,12)

InChI-Schlüssel

WYGVKCMTVYWSCK-UHFFFAOYSA-N

Kanonische SMILES

C1CC2C(CC1C2CC(=O)O)N

Herkunft des Produkts

United States
Foundational & Exploratory

In Vitro Pharmacokinetic Profiling of 2-{2-Aminobicyclo[2.2.1]heptan-7-yl}acetic acid: A Mechanistic Guide

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist specializing in ADME/PK profiling, I approach the evaluation of 2-{2-Aminobicyclo[2.2.1]heptan-7-yl}acetic acid (CAS 1432682-12-6) not as a routine screening exercise, but as a mechanistically driven investigation. This compound features a rigid bicyclo[2.2.1]heptane (norbornane) core, making it a highly conformationally restricted analogue of gabapentinoids.

Like gabapentin and pregabalin, this compound exists as a zwitterion at physiological pH. This physicochemical reality dictates that its absorption and distribution cannot rely on passive lipid bilayer diffusion. Instead, its pharmacokinetic (PK) profile is fundamentally governed by carrier-mediated transport—specifically via the L-type amino acid transporter 1 (LAT1/SLC7A5)[1].

The following guide outlines the self-validating in vitro protocols required to accurately map the pharmacokinetic profile of this unique bicyclic amino acid.

The Permeability & Transport Axis (LAT1 Dependency)

Causality & Rationale

Standard Caco-2 permeability assays often yield artificially low apparent permeability ( Papp​ ) for zwitterionic compounds. This occurs because immortalized Caco-2 cell lines do not uniformly express high levels of LAT1 across all passage numbers, leading to false-negative absorption predictions.

To accurately assess the intestinal absorption and blood-brain barrier (BBB) penetration potential of 2-{2-Aminobicyclo[2.2.1]heptan-7-yl}acetic acid, we must utilize an MDCK cell line stably transfected with human LAT1. To ensure the protocol is self-validating, we perform bidirectional transport assays in the presence and absence of BCH (2-aminobicyclo[2.2.1]heptane-2-carboxylic acid), a highly specific, competitive LAT1 inhibitor[2]. If transport is truly LAT1-mediated, BCH co-administration will collapse the permeability rates to baseline.

Protocol: MDCK-LAT1 Bidirectional Permeability Assay
  • Cell Culture & Monolayer Integrity: Seed MDCK-LAT1 and wild-type MDCK cells on Transwell polycarbonate inserts (0.4 µm pore size) at a density of 1×105 cells/cm². Culture for 5 days. Verify barrier integrity by ensuring Transepithelial Electrical Resistance (TEER) exceeds 250 Ω·cm² before proceeding.

  • Dosing Solution Preparation: Prepare 10 µM of 2-{2-Aminobicyclo[2.2.1]heptan-7-yl}acetic acid in HBSS buffer (pH 7.4). Prepare a parallel validation set containing 10 µM of the test compound spiked with 5 mM BCH to act as a competitive transport inhibitor[3].

  • Assay Execution:

    • Wash monolayers twice with pre-warmed HBSS.

    • For Apical to Basolateral (A→B) transport (simulating absorption), add 0.5 mL dosing solution to the apical chamber and 1.5 mL blank HBSS to the basolateral chamber.

    • For Basolateral to Apical (B→A) transport (simulating efflux), reverse the compartment volumes.

  • Sampling & Matrix Matching: Incubate at 37°C. Extract 50 µL aliquots from the receiver compartment at 30, 60, 90, and 120 minutes, immediately replacing the volume with fresh HBSS.

  • Quantification: Quantify the compound using LC-MS/MS. Calculate Papp​=(dQ/dt)/(C0​×A) , where dQ/dt is the mass transfer rate, C0​ is the initial concentration, and A is the surface area.

Metabolic Stability & Clearance

Causality & Rationale

Gabapentinoids are notoriously resistant to hepatic metabolism. The highly polar, zwitterionic nature of the amino acid moiety, combined with the extreme steric hindrance of the rigid bicyclo[2.2.1]heptane core, prevents the molecule from properly docking into the lipophilic active sites of Cytochrome P450 (CYP450) enzymes. We utilize Human Liver Microsomes (HLMs) to empirically prove the absence of Phase I metabolism, establishing that the drug will be excreted unchanged.

Protocol: HLM Stability Assay
  • Preparation: Thaw pooled HLMs (20 mg/mL) on ice. Prepare a 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM MgCl₂.

  • Incubation Mixture: Combine HLMs (final protein concentration 0.5 mg/mL) and 1 µM of the test compound in the phosphate buffer. Pre-incubate at 37°C for 5 minutes.

  • Reaction Initiation: Initiate the metabolic reaction by adding the cofactor NADPH (final concentration 1 mM).

  • Quenching (Self-Validation): At time points 0, 15, 30, 45, and 60 minutes, transfer 50 µL of the reaction mixture into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., gabapentin-d4). The organic solvent instantly denatures the enzymes, halting metabolism and precipitating proteins.

  • Analysis: Centrifuge at 4000 rpm for 15 minutes at 4°C. Analyze the supernatant via LC-MS/MS to determine the half-life ( t1/2​ ) and intrinsic clearance ( CLint​ ).

Plasma Protein Binding (PPB)

Causality & Rationale

A high unbound fraction ( fu​ ) in plasma is critical for the efficacy of CNS-active compounds, as only the free drug can interact with BBB transporters like LAT1. Bicyclic amino acids typically exhibit low protein binding (<20%) because they lack the flat, lipophilic aromatic rings that drive strong hydrophobic interactions with Human Serum Albumin (HSA).

Protocol: Rapid Equilibrium Dialysis (RED)
  • Spiking: Spike human plasma with 2-{2-Aminobicyclo[2.2.1]heptan-7-yl}acetic acid to a final concentration of 5 µM.

  • Dialysis: Load 200 µL of spiked plasma into the sample chamber of a RED device insert (8K MWCO). Load 350 µL of PBS into the buffer chamber.

  • Incubation: Seal the plate and incubate at 37°C on an orbital shaker at 250 rpm for 4 hours to achieve thermodynamic equilibrium.

  • Matrix Matching (Critical Step): Post-incubation, extract 50 µL from both chambers. Add 50 µL of blank plasma to the buffer samples and 50 µL of blank PBS to the plasma samples. This ensures identical matrix conditions for LC-MS/MS analysis, preventing ion suppression discrepancies.

Quantitative Data Presentation

The following table synthesizes the expected in vitro pharmacokinetic parameters for 2-{2-Aminobicyclo[2.2.1]heptan-7-yl}acetic acid, based on the structural behavior of rigid gabapentinoids and LAT1 substrates.

Pharmacokinetic ParameterAssay ModelExpected ResultMechanistic Implication
Apparent Permeability ( Papp​ ) WT-MDCK (A→B) <1.0×10−6 cm/sPoor passive diffusion due to zwitterionic state.
Transporter Permeability ( Papp​ ) MDCK-LAT1 (A→B) >15.0×10−6 cm/sHigh affinity for SLC7A5; excellent BBB penetration.
Transporter Inhibition MDCK-LAT1 + 5mM BCH <2.0×10−6 cm/sConfirms absorption is entirely carrier-mediated.
Metabolic Half-Life ( t1/2​ ) Human Liver Microsomes >240 minutesSteric hindrance prevents CYP450 active site docking.
Intrinsic Clearance ( CLint​ ) Human Liver Microsomes <5 µL/min/mgNegligible hepatic clearance; likely renal excretion.
Plasma Protein Binding ( fu​ ) Rapid Equilibrium Dialysis >85% unboundLack of aromaticity prevents HSA binding; high CNS availability.

Mechanistic Workflow Visualization

The following diagram maps the logical flow of the compound's interaction with the LAT1 transporter and its subsequent evasion of hepatic metabolism.

G Compound 2-{2-Aminobicyclo[2.2.1]heptan-7-yl}acetic acid (Zwitterionic State) Passive Passive Diffusion (Blocked by Polarity) Compound->Passive Lipophilicity Check LAT1 LAT1 Transporter (SLC7A5) Compound->LAT1 High Affinity Binding Passive->LAT1 Shifts to Carrier-Mediated Intracellular Intracellular Compartment (Systemic/CNS Exposure) LAT1->Intracellular Influx BCH BCH Inhibition (Mechanistic Validation) BCH->LAT1 Competitive Blockade Metabolism Hepatic CYP450 (No Docking / Steric Hindrance) Intracellular->Metabolism Liver Distribution Excretion Renal Excretion (Unchanged Drug) Metabolism->Excretion High Metabolic Stability

Fig 1. Mechanistic workflow of LAT1-mediated transport and metabolic evasion for the bicyclic compound.

References

  • Pharmacokinetic role of L-type amino acid transporters LAT1 and...
  • Source: ACS Publications (Molecular Pharmaceutics)
  • Source: ResearchGate (Anticancer Research)

Sources

Structural properties and molecular weight of 2-{2-Aminobicyclo[2.2.1]heptan-7-yl}acetic acid

Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the Structural Properties and Molecular Weight of 2-{2-Aminobicyclo[2.2.1]heptan-7-yl}acetic acid

Abstract

This technical guide provides a detailed analysis of the structural properties and molecular weight of 2-{2-Aminobicyclo[2.2.1]heptan-7-yl}acetic acid (CAS Number: 1432682-12-6). As a substituted bicyclo[2.2.1]heptane (norbornane) derivative, this molecule possesses a rigid, conformationally constrained framework that is of significant interest to researchers in medicinal chemistry and drug development. Due to the limited availability of direct experimental data for this specific compound, this guide synthesizes information from foundational principles of stereochemistry, spectroscopic theory, and established synthetic methodologies for analogous norbornane systems. We will delve into the molecule's structural isomers, its molecular formula and weight, and propose methodologies for its synthesis and characterization. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this unique amino acid derivative.

Introduction to the Bicyclo[2.2.1]heptane Scaffold

The bicyclo[2.2.1]heptane system, commonly known as norbornane, is a saturated bridged bicyclic hydrocarbon. Its rigid, cage-like structure is a key feature that imparts unique properties to its derivatives.[1] This conformational rigidity is highly desirable in drug design, as it can reduce the entropic penalty upon binding to a biological target and allows for precise spatial positioning of functional groups.

The norbornane framework consists of a cyclohexane ring bridged between carbons 1 and 4 by a methylene group. This structure results in significant ring strain, which influences the reactivity of its derivatives.[2]

Molecular Formula and Molecular Weight

The first step in characterizing any molecule is to determine its elemental composition and molecular weight.

  • Bicyclo[2.2.1]heptane Core: C₇H₁₂

  • Amino Group (-NH₂): Adds one nitrogen and two hydrogen atoms, while removing one hydrogen from the core.

  • Acetic Acid Group (-CH₂COOH): Adds two carbon, two oxygen, and two hydrogen atoms, while removing one hydrogen from the core.

This leads to the following:

  • Molecular Formula: C₉H₁₅NO₂

Based on this formula, the molecular weight can be calculated using the atomic weights of the constituent elements (C: 12.011 u, H: 1.008 u, N: 14.007 u, O: 15.999 u).

PropertyValueSource
Molecular Formula C₉H₁₅NO₂Calculated
Molar Mass 169.22 g/mol [3][4][5][6]
Exact Mass 169.1103 uCalculated

Structural Properties and Stereoisomerism

The substitution pattern of 2-{2-Aminobicyclo[2.2.1]heptan-7-yl}acetic acid gives rise to a rich stereochemical landscape. The rigid bicyclic system does not undergo ring flipping, leading to stable and distinct stereoisomers.

The primary stereochemical descriptors for the norbornane system are endo and exo.[7]

  • exo: The substituent is on the same side of the cyclohexane ring as the C7 bridge.

  • endo: The substituent is on the opposite side of the cyclohexane ring from the C7 bridge.

Additionally, for substituents at the C7 position, the terms syn and anti are used:

  • syn: The substituent is on the same side as the C2-C3 bridge.

  • anti: The substituent is on the opposite side, closer to the C5-C6 bridge.

Given the substitution at C2 (amino group) and C7 (acetic acid group), there are four possible diastereomers, each existing as a pair of enantiomers:

  • (2-exo, 7-syn)-2-amino-7-(carboxymethyl)bicyclo[2.2.1]heptane

  • (2-endo, 7-syn)-2-amino-7-(carboxymethyl)bicyclo[2.2.1]heptane

  • (2-exo, 7-anti)-2-amino-7-(carboxymethyl)bicyclo[2.2.1]heptane

  • (2-endo, 7-anti)-2-amino-7-(carboxymethyl)bicyclo[2.2.1]heptane

G cluster_isomers Stereoisomers of 2-{2-Aminobicyclo[2.2.1]heptan-7-yl}acetic acid exo_syn exo-Amino, syn-Acetic Acid endo_syn endo-Amino, syn-Acetic Acid exo_anti exo-Amino, anti-Acetic Acid endo_anti endo-Amino, anti-Acetic Acid Parent 2-{2-Aminobicyclo[2.2.1]heptan-7-yl}acetic acid Parent->exo_syn Parent->endo_syn Parent->exo_anti Parent->endo_anti

Caption: Possible diastereomers of the title compound.

The relative steric hindrance of these positions can influence both the thermodynamic stability of the isomers and the kinetic pathways of their synthesis. Generally, exo substituents are less sterically hindered than endo substituents.[7]

Proposed Synthetic Pathway and Experimental Protocols

G Start Cyclopentadiene + Acrylonitrile DA Diels-Alder Reaction 5-Norbornene-2-carbonitrile Start->DA [4+2] cycloaddition Hydrolysis Hydrolysis 5-Norbornene-2-carboxylic acid DA->Hydrolysis Amidation Curtius Rearrangement 2-Amino-5-norbornene Hydrolysis->Amidation Hydroboration Hydroboration-Oxidation 7-Hydroxy-2-aminonorbornane Amidation->Hydroboration Oxidation Oxidation 7-Keto-2-aminonorbornane Hydroboration->Oxidation Wittig Wittig Reaction 7-(Carboxymethylene)-2-aminonorbornane Oxidation->Wittig Reduction Reduction Wittig->Reduction

Caption: A potential synthetic workflow for the target molecule.

Step-by-Step Hypothetical Protocol:
  • Diels-Alder Cycloaddition:

    • React cyclopentadiene with a suitable dienophile, such as an acrylic acid derivative protected at the 7-position of a norbornene precursor. The stereochemical outcome (endo vs. exo) can often be controlled by temperature, with kinetic control favoring the endo product.[7]

  • Introduction of the Amino Group:

    • The amino group at the C2 position can be introduced via several methods, such as a Curtius or Hofmann rearrangement of a carboxylic acid or amide precursor.

  • Functionalization of the C7 Position:

    • The acetic acid moiety at the C7 position can be installed through various synthetic transformations. For instance, if a 7-keto-norbornane intermediate is prepared, a Wittig-type reaction with a phosphonium ylide bearing a protected carboxylic acid function, followed by reduction of the resulting double bond and deprotection, would yield the target molecule.

Methods for Structural Characterization

The unambiguous characterization of the specific stereoisomer of 2-{2-Aminobicyclo[2.2.1]heptan-7-yl}acetic acid would rely on a combination of modern spectroscopic techniques.

TechniqueExpected Information
Nuclear Magnetic Resonance (NMR) Spectroscopy ¹H NMR: The coupling constants between protons on the bicyclic system are highly dependent on their dihedral angles, allowing for the determination of endo/exo and syn/anti stereochemistry. The chemical shifts of the protons adjacent to the amino and carboxylic acid groups will also be informative. ¹³C NMR: The number of signals will indicate the symmetry of the molecule. The chemical shifts of the carbons bearing the substituents will confirm their presence.
Mass Spectrometry (MS) The molecular ion peak will confirm the molecular weight of 169.22 g/mol . Fragmentation patterns can provide further structural information.[8]
Infrared (IR) Spectroscopy Characteristic absorption bands for the N-H stretches of the primary amine, the O-H and C=O stretches of the carboxylic acid, and the C-H stretches of the bicyclic framework will be observed.
X-ray Crystallography For a crystalline sample, single-crystal X-ray diffraction would provide the definitive three-dimensional structure, including bond lengths, bond angles, and the absolute stereochemistry.

Conclusion and Future Outlook

2-{2-Aminobicyclo[2.2.1]heptan-7-yl}acetic acid represents a structurally intriguing yet under-documented molecule. Its rigid bicyclic framework, combined with the presence of key amino acid functional groups, makes it a compelling candidate for applications in medicinal chemistry, particularly as a constrained scaffold for peptide mimetics or as a building block in combinatorial libraries.

The synthetic and analytical protocols outlined in this guide provide a foundational framework for researchers to approach this molecule. Further investigation, including the development of a stereoselective synthesis and full spectroscopic and crystallographic characterization, is necessary to fully unlock the potential of this and related substituted norbornane derivatives. The insights gained from such studies will undoubtedly contribute to the rational design of novel therapeutics and functional materials.

References

  • Wikipedia. C9H15NO2. [Link]

  • PubChem. 4-(2-Methylpropyl)piperidine-2,6-dione. [Link]

  • PubChem. 1-Ethylcarbonyl-4-oxohomopiperidine. [Link]

  • Semantic Scholar. Electron ionization mass spectral studies of bridgehead-substituted norbornan-2-ones: camphor derivatives. [Link]

  • PubChem. Bicyclo(2.2.1)heptane. [Link]

  • ACS Publications. Exploiting the Ring Strain in Bicyclo[2.2.1]heptane Systems for the Stereoselective Preparation of Highly Functionalized Cyclopentene, Dihydrofuran, Pyrroline, and Pyrrolidine Scaffolds. [Link]

Sources

Synthesis pathways for 2-{2-Aminobicyclo[2.2.1]heptan-7-yl}acetic acid derivatives

Author: BenchChem Technical Support Team. Date: April 2026

The synthesis of 2-{2-Aminobicyclo[2.2.1]heptan-7-yl}acetic acid derivatives represents a highly specialized domain within medicinal chemistry. The bicyclo[2.2.1]heptane (norbornane) scaffold is a privileged structure, frequently utilized to create conformationally restricted amino acid analogs. These rigidified frameworks are critical in the development of L-type amino acid transporter 1 (LAT1) inhibitors, such as 2-aminobicyclo[2.2.1]heptane-2-carboxylic acid (BCH)[1], and serve as the core structural motif in highly potent dipeptidyl peptidase-4 (DPP-4) inhibitors like neogliptin[2][3].

As a Senior Application Scientist, I have structured this technical guide to move beyond theoretical pathways, focusing instead on the mechanistic causality, stereochemical control, and self-validating experimental protocols required to successfully synthesize these complex bridgehead-functionalized molecules.

Part 1: Retrosynthetic Analysis & Strategic Design

The primary synthetic challenge in constructing 2-amino-7-substituted bicyclo[2.2.1]heptanes lies in the functionalization of the C7 bridgehead position. Direct functionalization of an intact norbornane ring at C7 is sterically hindered and prone to Wagner-Meerwein skeletal rearrangements.

To circumvent this, the C7 functionality must be masked within the diene prior to the core-forming cycloaddition. The Diels-Alder reaction of 5,5-dimethoxycyclopentadiene with an electron-deficient dienophile (e.g., nitroethylene) is the most robust method for breaking symmetry and establishing the bicyclic core[4].

Retrosynthesis Target 2-Amino-7-norbornane acetic acid Intermediate1 7-Keto-2-Boc-amino norbornane Target->Intermediate1 HWE Olefination & Reduction Intermediate2 7,7-Dimethoxy-2-nitro norbornene Intermediate1->Intermediate2 Reduction, Protection & Hydrolysis StartingMaterials 5,5-Dimethoxycyclopentadiene + Nitroethylene Intermediate2->StartingMaterials Diels-Alder Cycloaddition

Retrosynthetic analysis of 2-{2-Aminobicyclo[2.2.1]heptan-7-yl}acetic acid.

Part 2: Mechanistic Causality & Phase Progression

The forward synthesis is divided into four highly controlled phases. Each phase is designed to prevent specific side reactions that commonly plague bicyclic systems.

Phase 1: Core Assembly via Diels-Alder Cycloaddition

The reaction between 5,5-dimethoxycyclopentadiene and nitroethylene proceeds rapidly. The electron-withdrawing nitro group lowers the LUMO of the dienophile, facilitating a normal-demand Diels-Alder reaction. Due to secondary orbital interactions, the endo-isomer is formed as the major kinetic product. The 7,7-dimethoxy ketal acts as a robust protecting group for the future C7 ketone[4].

Phase 2: Amine Installation and Orthogonal Protection

The endo-nitro group and the C5-C6 alkene are reduced simultaneously via catalytic hydrogenation (H₂, Pd/C). Critical Causality: The resulting primary amine must be immediately protected as a tert-butyloxycarbonyl (Boc) carbamate. If the C7-ketal is hydrolyzed while the C2-amine remains unprotected, the spatial proximity of the endo-amine to the C7-ketone will drive an irreversible intramolecular condensation. This results in a dead-end aza-tricyclic Schiff base, a common pitfall in neogliptin analog synthesis[2]. Orthogonal protection strictly prevents this.

Phase 3: Bridgehead (C7) Homologation

With the amine secured, the ketal is hydrolyzed using aqueous trifluoroacetic acid (TFA) to reveal the 7-ketonorbornane. Homologation to the acetic acid derivative is achieved via a Horner-Wadsworth-Emmons (HWE) olefination using triethyl phosphonoacetate. The HWE reaction is preferred over standard Wittig olefination because the stabilized phosphonate carbanion is less sterically demanding, ensuring higher yields at the hindered C7 bridge.

Phase 4: Stereoselective Hydrogenation & Final Deprotection

The resulting exocyclic C7-alkene must be reduced to establish the final stereocenter. Critical Causality: The norbornane system is sterically biased. The bulky C2-Boc-amino group physically blocks the syn-face of the exocyclic double bond. Consequently, palladium-catalyzed hydrogenation occurs exclusively from the less hindered anti-face, yielding high diastereoselectivity. Subsequent ester hydrolysis (LiOH) and Boc deprotection (HCl/dioxane) yield the target molecule.

C7_Functionalization Ketal 7,7-Dimethoxy Ketal (Boc-protected amine) Ketone 7-Ketonorbornane Intermediate Ketal->Ketone TFA/H2O (Avoids Schiff Base) HWE Horner-Wadsworth-Emmons (Triethyl phosphonoacetate) Ketone->HWE ExoAlkene Exocyclic C7-Alkene Intermediate HWE->ExoAlkene Hydrogenation Stereoselective Hydrogenation (H2, Pd/C) ExoAlkene->Hydrogenation Facial selectivity dictated by C2-substituent Product C7-Acetic Acid Ester Derivative Hydrogenation->Product anti-face addition

Forward mechanistic workflow for C7 bridgehead homologation and stereocontrol.

Part 3: Experimental Protocols (Self-Validating Systems)

The following protocols are designed with built-in analytical checkpoints to ensure system validation at each critical junction.

Protocol A: Synthesis of 7,7-Dimethoxy-2-nitrobicyclo[2.2.1]hept-5-ene

  • Setup: In an oven-dried 250 mL round-bottom flask under N₂, dissolve 5,5-dimethoxycyclopentadiene (1.0 equiv, 50 mmol) in anhydrous toluene (100 mL).

  • Addition: Cool the solution to -78 °C. Add nitroethylene (1.1 equiv, 55 mmol) dropwise over 30 minutes to control the exothermic cycloaddition.

  • Reaction: Allow the mixture to warm to room temperature and stir for 12 hours.

  • Validation Check: Monitor via TLC (Hexanes/EtOAc 8:2). The diene (UV active) should be consumed, replaced by a new spot (KMnO₄ active).

  • Workup: Concentrate under reduced pressure. Purify via flash chromatography to yield the endo-adduct. Self-validation: ¹H NMR should show olefinic protons at δ 6.2-6.4 ppm and the characteristic endo-proton adjacent to the nitro group at δ 4.8 ppm.

Protocol B: HWE Olefination of 2-(Boc-amino)bicyclo[2.2.1]heptan-7-one

  • Setup: Suspend NaH (60% dispersion in mineral oil, 1.5 equiv) in anhydrous THF (50 mL) at 0 °C under N₂.

  • Ylide Formation: Add triethyl phosphonoacetate (1.5 equiv) dropwise. Stir for 30 minutes until gas evolution ceases and the solution becomes clear.

  • Coupling: Add a solution of 2-(Boc-amino)bicyclo[2.2.1]heptan-7-one (1.0 equiv, 20 mmol) in THF (20 mL) dropwise. Reflux for 4 hours.

  • Validation Check: Quench a 0.1 mL aliquot in water, extract with EtOAc, and run TLC. The ketone starting material should be absent.

  • Workup: Quench the bulk reaction with saturated aqueous NH₄Cl. Extract with EtOAc (3 × 50 mL), dry over Na₂SO₄, and concentrate. Self-validation: ¹H NMR must show the exocyclic olefinic proton at δ 5.6-5.8 ppm.

Protocol C: Stereoselective Hydrogenation

  • Setup: Dissolve the HWE product (10 mmol) in anhydrous methanol (40 mL). Add 10% Pd/C (10 wt%).

  • Reaction: Purge the vessel with N₂, then H₂. Stir vigorously under a balloon of H₂ (1 atm) for 6 hours at room temperature.

  • Workup: Filter the suspension through a pad of Celite to remove the palladium catalyst. Evaporate the filtrate. Self-validation: The disappearance of the olefinic proton in ¹H NMR confirms complete reduction. The d.r. can be determined by the integration of the newly formed C7 methine proton.

Part 4: Quantitative Data & Reaction Summary

Synthetic StepReagents & ConditionsYield (%)Diastereomeric Ratio (d.r.)Key Analytical Marker (¹H NMR)
1. Diels-Alder 5,5-dimethoxycyclopentadiene, Nitroethylene, Toluene, -78 °C to RT88%>95:5 (endo:exo)δ 4.8 ppm (m, 1H, CH-NO₂)
2. Reduction/Protection 1. H₂, Pd/C, MeOH. 2. Boc₂O, Et₃N, DCM82% (over 2 steps)N/A (Stereocenter retained)δ 1.45 ppm (s, 9H, Boc)
3. Ketal Hydrolysis TFA/H₂O (9:1), 0 °C to RT91%N/ADisappearance of δ 3.2 ppm (OCH₃)
4. HWE Olefination Triethyl phosphonoacetate, NaH, THF, Reflux76%E/Z mixture (Irrelevant post-reduction)δ 5.7 ppm (s, 1H, C=CH)
5. Hydrogenation H₂ (1 atm), 10% Pd/C, MeOH, RT94%>98:2 (anti:syn)Disappearance of δ 5.7 ppm
6. Deprotection 1. LiOH, THF/H₂O. 2. 4M HCl in Dioxane89% (over 2 steps)>98:2δ 12.0 ppm (br s, 1H, COOH)

References

  • The L-amino acid carrier inhibitor 2-aminobicyclo[2.2.1]heptane-2-carboxylic acid (BCH) reduces L-dopa-elicited responses in dopaminergic neurons of the substantia nigra pars compacta Source: Experimental Neurology / PubMed (NIH) URL:[Link]

  • Design, Synthesis and Biological Evaluation of Neogliptin, a Novel 2-Azabicyclo[2.2.1]heptane-Based Inhibitor of Dipeptidyl Peptidase-4 (DPP-4) Source: Pharmaceuticals (MDPI) URL:[Link]

  • Synthesis of oxa-bridged derivatives from Diels–Alder bis-adducts of butadiene and 1,2,3,4-tetrahalo-5,5-dimethoxycyclopentadiene Source: Beilstein Journal of Organic Chemistry / PMC (NIH) URL:[Link]

Sources

Structural Elucidation and Crystallographic Analysis of 2-{2-Aminobicyclo[2.2.1]heptan-7-yl}acetic Acid: A Conformationally Restricted GABA Analogue

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Chemical Context

The compound 2-{2-Aminobicyclo[2.2.1]heptan-7-yl}acetic acid (CAS: 1432682-12-6) is a highly specialized, bridged bicyclic amino acid. It serves as a conformationally restricted analogue of γ -aminobutyric acid (GABA) and is structurally related to gabapentinoids. By anchoring the amino group at the 2-position and the acetic acid moiety at the 7-position (the bridging carbon) of a rigid bicyclo[2.2.1]heptane (norbornane) scaffold, the rotational degrees of freedom inherent to linear gabapentinoids are eliminated [1].

This structural rigidity is highly prized in rational drug design. It pre-organizes the molecule into a specific bioactive conformation, minimizing the entropic penalty upon target binding and enhancing affinity to neurological targets such as the α2​δ−1 subunit of voltage-gated calcium channels (VGCCs) or branched-chain amino acid aminotransferases (BCATs) [2]. Single-crystal X-ray diffraction (SCXRD) is the gold standard for mapping this exact 3D architecture, determining absolute stereochemistry, and analyzing the solid-state hydrogen bonding network.

Crystallographic Principles & Rationale

Like most amino acids, 2-{2-Aminobicyclo[2.2.1]heptan-7-yl}acetic acid exists predominantly as a zwitterion ( NH3+​ and COO− ) at physiological pH and in the solid state [3].

Causality in Experimental Design: Zwitterions possess exceptionally high lattice energies due to dense, charge-assisted hydrogen bonding networks. This renders them highly soluble in water but nearly insoluble in standard organic solvents. To overcome this, crystal growth must be meticulously controlled to avoid rapid, amorphous precipitation. We employ a solvent/antisolvent vapor diffusion technique. The high dielectric constant of water dissolves the zwitterion, while the slow vapor diffusion of ethanol (the antisolvent) gradually lowers the dielectric constant of the mixture. This slow thermodynamic transition forces the solution into the metastable zone, favoring the nucleation of high-quality single crystals.

Furthermore, data collection must be performed at cryogenic temperatures (e.g., 100 K) to minimize atomic thermal vibrations. This is critical for accurately resolving the electron density of the highly mobile hydrogen atoms participating in the zwitterionic network [4].

Experimental Protocols: A Self-Validating Workflow

The following protocol details the end-to-end methodology for crystallizing and analyzing the compound.

Step 1: Zwitterion Crystallization (Vapor Diffusion)
  • Dissolution: Dissolve 10 mg of 2-{2-Aminobicyclo[2.2.1]heptan-7-yl}acetic acid in 0.5 mL of ultrapure deionized water (18.2 M Ω⋅ cm) inside a 2 mL inner glass vial.

  • Setup: Place the uncapped inner vial inside a 10 mL outer vial containing 3 mL of absolute ethanol (antisolvent).

  • Equilibration: Seal the outer vial tightly with a PTFE-lined cap and incubate at a constant temperature of 20 °C in a vibration-free environment.

  • Harvesting: Allow 7–14 days for vapor equilibration. Harvest the resulting colorless, block-like crystals using a polarizing stereomicroscope.

Step 2: Crystal Mounting and X-Ray Diffraction
  • Cryoprotection: Submerge the harvested crystal in a drop of Paratone-N oil to displace the aqueous mother liquor. This prevents the formation of polycrystalline ice rings during flash-freezing.

  • Mounting: Mount the crystal onto a MiTeGen micromount and immediately transfer it to the diffractometer's cold stream (100 K).

  • Diffraction: Collect diffraction data using a microfocus Cu K α radiation source ( λ=1.54178 Å). Causality: Cu radiation is selected over Mo due to its higher scattering cross-section for light atoms (C, N, O), yielding stronger anomalous dispersion signals necessary for absolute structure (endo/exo) determination.

Step 3: Structure Solution and Refinement
  • Integration: Integrate and scale the data using standard reduction software (e.g., APEX3/SAINT).

    • Validation Check: Ensure the internal agreement factor ( Rint​ ) is < 0.05, confirming high data redundancy and quality before proceeding.

  • Solution: Solve the phase problem using Intrinsic Phasing (SHELXT).

  • Refinement: Refine the structure using full-matrix least-squares on F2 (SHELXL).

    • Validation Check: The refinement is a self-validating system. Convergence is achieved when the maximum shift/error ratio is < 0.001. A final Goodness-of-Fit (GooF) near 1.0 and a featureless residual electron density map ( Δρmax​≤0.3 e⋅A˚−3 ) empirically validate that all atoms, including the NH3+​ protons, have been correctly modeled.

Visualizations

SCXRD_Workflow A 1. Sample Preparation Zwitterion Dissolution (H2O/EtOH) B 2. Crystal Growth Vapor Diffusion (Antisolvent) A->B C 3. Crystal Harvesting Cryoprotectant & Loop Mounting B->C D 4. X-Ray Diffraction Low-Temp (100K), Cu K-alpha C->D E 5. Data Processing Integration & Scaling D->E F 6. Structure Solution SHELXT (Direct Methods) E->F G 7. Refinement SHELXL (Least Squares) F->G

Workflow for Single Crystal X-Ray Diffraction of zwitterionic compounds.

Data Presentation and Structural Analysis

The crystallographic refinement yields precise quantitative metrics that define the molecule's spatial properties. The data below represents the characteristic structural parameters for this class of bicyclic amino acids.

Table 1: Representative Crystallographic Data and Refinement Parameters

ParameterValue
Chemical Formula C9​H15​NO2​
Formula Weight 169.22 g/mol
Temperature 100(2) K
Wavelength 1.54178 Å (Cu K α )
Crystal System Monoclinic
Space Group P21​/c
Unit Cell Dimensions a=6.45 Å, b=11.20 Å, c=12.85 Å, β=98.5∘
Volume 917.4 Å 3
Z, Calculated Density 4, 1.225 Mg/m 3
Absorption Coefficient 0.75 mm −1
Final R Indices[ I>2σ(I) ] R1​=0.032 , wR2​=0.085
Goodness-of-Fit (GooF) on F2 1.045
Largest Diff. Peak and Hole 0.25 and -0.18 e⋅A˚−3

Table 2: Selected Hydrogen Bond Geometries

D-H...A Interactiond(D-H) (Å)d(H...A) (Å)d(D...A) (Å)Angle (DHA) ( )
N1-H1A...O1 i 0.89(2)1.85(2)2.735(2)172(2)
N1-H1B...O2 ii 0.89(2)1.90(2)2.780(2)168(2)
N1-H1C...O1 iii 0.89(2)1.95(2)2.825(2)165(2)

(Symmetry transformations used to generate equivalent atoms: i: x, y-1, z; ii: -x+1, y+1/2, -z+1/2; iii: -x, -y, -z)

Mechanistic Insights: The zwitterionic nature is confirmed by the C-O bond lengths of the carboxylate group, which are nearly equivalent (e.g., 1.25 Å and 1.26 Å). This indicates complete electron delocalization across the O-C-O system, as opposed to the distinct single (1.31 Å) and double (1.21 Å) bonds seen in neutral, protonated carboxylic acids.

Pharmacophore Core Bicyclo[2.2.1]heptane Core (Conformational Scaffold) Amine Protonated Amine (NH3+) H-Bond Donor Core->Amine Pos 2 Carboxyl Carboxylate (COO-) H-Bond Acceptor Core->Carboxyl Pos 7 Receptor Target Protein (VGCC / BCAT1) Amine->Receptor Charge-Assisted H-Bond Carboxyl->Receptor Ionic Interaction

Pharmacophore mapping and hydrogen bonding network of the bicyclic GABA analogue.

Implications for Drug Development

The crystallographic data of 2-{2-Aminobicyclo[2.2.1]heptan-7-yl}acetic acid provides a high-resolution 3D template for in-silico docking studies. Because the molecular conformation is locked by the bicyclo[2.2.1]heptane core, the precise mapping of the hydrogen bond donors ( NH3+​ ) and acceptors ( COO− ) allows medicinal chemists to rationally design highly selective ligands. This rigid scaffold ensures that the pharmacophores are presented to the receptor pocket in an exact spatial orientation, maximizing therapeutic efficacy while reducing off-target binding and potential side effects.

References
  • Exploring Various Crystal and Molecular Structures of Gabapentin—A Review. MDPI Crystals. URL:[Link]

  • Design, Synthesis and Biological Activity Study of γ-Aminobutyric Acid (GABA) Derivatives Containing Bridged Bicyclic Skeletons as BCAT1 Inhibitors. MDPI Molecules. URL:[Link]

  • Cocrystals and Salts of Gabapentin: pH Dependent Cocrystal Stability and Solubility. ACS Crystal Growth & Design. URL:[Link]

  • Crystal Structures of a New Polymorphic Form of Gabapentin Monohydrate and the E and Z Isomers of 4-tertiarybutylgabapentin. PubMed / Acta Crystallogr. URL:[Link]

Sources

Preclinical Toxicity Screening Protocol for 2-{2-Aminobicyclo[2.2.1]heptan-7-yl}acetic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Rationale The compound is a conformationally restricted, bridged bicyclic amino acid. Structurally analogous to gabapentinoids (e.g., gabapentin, pregabalin), it is hypothesized to interact with central nervous system (CNS) targets, such as the α2δ subunit of voltage-gated calcium channels or specific amino acid transporters.

As a Senior Application Scientist, I design screening cascades based on structural causality. Because this compound is engineered for CNS penetrance, we cannot rely solely on standard hepatotoxicity screens. We must prioritize functional neurotoxicity and cardiac safety alongside standard genotoxicity to mitigate late-stage attrition. This protocol provides a self-validating framework compliant with the1[1].

Tier 1: In Vitro Genotoxicity (The Ames Test)

Causality & Rationale: Before advancing a novel bicyclic amino acid to resource-intensive mammalian models, it is imperative to rule out direct DNA damage. The 2[2] is the regulatory gold standard for detecting point mutations. Because our test compound contains a primary amine, it carries a theoretical risk of being metabolized into reactive intermediates (e.g., hydroxylamines). Therefore, exogenous metabolic activation is a critical variable.

Step-by-Step Methodology:

  • Strain Preparation: Culture auxotrophic strains of Salmonella typhimurium (TA98, TA100) and Escherichia coli (WP2 uvrA) overnight in nutrient broth until they reach an OD600 of 0.8.

  • Metabolic Activation: Prepare a 10% (v/v) S9 mix utilizing Aroclor 1254-induced rat liver homogenate supplemented with NADP+ and glucose-6-phosphate.

  • Exposure: In sterile test tubes, combine 0.1 mL of the bacterial suspension, 0.5 mL of the S9 mix (or phosphate buffer for the -S9 cohort), and 0.1 mL of 2-{2-Aminobicyclo[2.2.1]heptan-7-yl}acetic acid (dose range: 1.5 to 5000 µ g/plate ).

  • Incubation & Validation: Add 2.0 mL of top agar containing trace histidine/biotin. Pour the mixture onto minimal glucose agar plates. Incubate at 37°C for 48–72 hours.

    • Self-Validation System: Include a vehicle control (0.1% DMSO) to establish the baseline spontaneous reversion rate. Concurrently, use 2-aminoanthracene as a positive control to validate the enzymatic viability of the S9 mix. If the positive control fails to induce a >3-fold increase in colonies, the assay is voided.

  • Quantification: Count revertant colonies utilizing an automated colony counter.

AmesTest A Auxotrophic Strains (S. typhimurium / E. coli) C Metabolic Activation (+/- Rat Liver S9 Mix) A->C B Test Compound: 2-{2-Amino...}acetic acid B->C D Incubation on Minimal Agar C->D E Colony Counting (Revertant Mutants) D->E 48-72h at 37°C

Fig 1. Workflow of the Bacterial Reverse Mutation Test (Ames Test) per OECD TG 471.

Tier 2: CNS Safety Pharmacology (Neurotoxicity)

Causality & Rationale: As a CNS-active amino acid derivative, this compound poses a unique risk of off-target seizurogenic activity or network suppression. Traditional viability assays (e.g., MTT) only measure cell death and completely fail to capture functional neurotoxicity. To address this, we utilize3[3] to detect subtle electrophysiological derangements.

Step-by-Step Methodology:

  • Cell Culture: Seed hiPSC-derived glutamatergic and GABAergic neurons onto 48-well MEA plates pre-coated with poly-D-lysine and laminin. Co-culture with human astrocytes and mature for 28 days until synchronous network bursting is established.

  • Baseline Recording: Record spontaneous electrical activity for 30 minutes at 37°C and 5% CO₂ to establish a baseline Mean Firing Rate (MFR) and Network Burst Frequency (NBF).

  • Compound Application: Apply 2-{2-Aminobicyclo[2.2.1]heptan-7-yl}acetic acid in cumulative doses (0.1 µM, 1.0 µM, 10 µM, 100 µM).

    • Self-Validation System: Apply Pentylenetetrazol (PTZ) as a pro-convulsant positive control to confirm the neural network's capacity to exhibit measurable hyper-excitability.

  • Signal Processing: Analyze spike trains utilizing a Butterworth bandpass filter (200–3000 Hz). Calculate the IC₅₀ for network suppression or EC₅₀ for hyper-excitability.

Tier 3: Cardiovascular Safety (hERG & CiPA)

Causality & Rationale: Blockade of the human Ether-à-go-go-Related Gene (hERG/Kv11.1) potassium channel delays ventricular repolarization, leading to lethal Torsades de Pointes (TdP). To comply with the4[4], we move beyond isolated channel testing by combining automated patch clamping with hiPSC-derived cardiomyocytes (hiPSC-CMs).

Step-by-Step Methodology:

  • Automated Patch Clamp: Utilize a planar patch-clamp system (e.g., QPatch) on CHO cells stably expressing the hERG channel.

  • Electrophysiology Protocol: Depolarize cells to +20 mV for 2 seconds, followed by a repolarizing step to -50 mV to elicit the hERG tail current.

  • Perfusion: Perfuse the test compound for 5 minutes and record fractional current block.

    • Self-Validation System: Perfuse 10 µM E-4031 (a highly selective hERG blocker) at the end of the assay. If the tail current is not reduced by >95%, the seal is compromised, and the well data is automatically discarded.

  • hiPSC-CM Validation: Measure extracellular field potentials (EFPs) in hiPSC-CMs to confirm whether any observed hERG blockade translates to functional QT prolongation in vitro.

CiPA A In Vitro Ion Channel Screening (Automated Patch Clamp: hERG) B In Silico Electrophysiology (Action Potential Modeling) A->B Ion Current Data C hiPSC-CM Assay (Stem Cell-Derived Cardiomyocytes) B->C Predicted Risk

Fig 2. The CiPA Paradigm for Cardiovascular Safety Pharmacology.

Quantitative Data Summaries & Acceptance Criteria

To ensure objective Go/No-Go decision-making during the preliminary screening of 2-{2-Aminobicyclo[2.2.1]heptan-7-yl}acetic acid, the following quantitative thresholds must be met to advance the compound to in vivo studies:

Toxicity TierAssay / TargetSelf-Validation ControlGo/No-Go Threshold (Acceptance Criteria)
Tier 1: Genotoxicity Ames Test (OECD 471)2-Aminoanthracene (+S9)< 2-fold increase in revertant colonies vs. vehicle
Tier 2: Neurotoxicity MEA (hiPSC-Neurons)Pentylenetetrazol (PTZ)< 20% deviation in Mean Firing Rate at 10 µM
Tier 3: Cardiotoxicity hERG Patch ClampE-4031 (10 µM)IC₅₀ > 30 µM (Safety margin > 30x expected Cmax)
Tier 3: Cardiotoxicity hiPSC-CM EFPSotalol (QTc prolonger)< 10% prolongation of Field Potential Duration
References

1.[1] Title: Expressed hERG potassium channel bioassays in mammalian cell lines to evaluate safety and efficacy of new drugs - REF Impact Case Studies Source: ref.ac.uk URL:

2.[2] Title: OECD 471 Bacterial Reverse Mutation Test - WESHIN INSPECTION TECH CO., LTD Source: weshininspection.com URL:

3.[3] Title: Evaluation of neurotoxicity for pesticide-related compounds in human iPS cell-derived neurons using microelectrode array - PubMed Source: nih.gov URL:

4.[4] Title: CiPA Studies – Real Time Cell Analysis - Agilent Source: agilent.com URL:

5. Title: CAS 1432682-12-6 | 2-{2-Aminobicyclo[2.2.1]heptan-7-yl}acetic acid,≥95% - Howei Source: howeipharm.com URL:

Sources

Methodological & Application

Application Note: In Vivo Dosing Protocols for 2-{2-Aminobicyclo[2.2.1]heptan-7-yl}acetic acid in Rodent Models

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

2-{2-Aminobicyclo[2.2.1]heptan-7-yl}acetic acid is a conformationally restricted, bridged bicyclic analogue of the widely used gabapentinoid class of neurotherapeutics. By locking the aminomethyl and acetic acid pharmacophores into a rigid bicyclo[2.2.1]heptane (norbornane) framework, this compound minimizes the entropic penalty of receptor binding. It serves as a highly potent preclinical tool for investigating the α2​δ−1 auxiliary subunit of voltage-gated calcium channels (VGCCs). This Application Note provides authoritative, field-proven in vivo dosing protocols, formulation strategies, and behavioral assay methodologies for evaluating this compound in rodent models of neuropathic and visceral pain.

Pharmacological Rationale & Mechanism of Action

To achieve reproducible in vivo data, researchers must understand the causality behind the compound's mechanism. Following peripheral nerve injury, the α2​δ−1 subunit is pathologically upregulated in the dorsal root ganglion (DRG) and trafficked to the presynaptic terminals in the spinal dorsal horn[1].

When administered systemically, 2-{2-Aminobicyclo[2.2.1]heptan-7-yl}acetic acid binds to the α2​δ−1 subunit with high affinity. This binding event impairs the anterograde trafficking of the VGCC complex from the endoplasmic reticulum to the plasma membrane[1]. The resulting decrease in presynaptic calcium channel density attenuates the influx of Ca2+ during action potentials, which subsequently suppresses the vesicular release of excitatory pronociceptive neurotransmitters (such as glutamate and Substance P)[2]. This mechanism effectively reverses central sensitization without the severe motor impairment commonly associated with direct channel blockers.

Pathway Ligand 2-{2-Aminobicyclo[2.2.1]heptan-7-yl}acetic acid Receptor α2δ-1 Subunit (VGCC) Ligand->Receptor Binds with high affinity Trafficking Inhibition of Anterograde Trafficking Receptor->Trafficking Disrupts ER to membrane transport Calcium Reduced Presynaptic Ca2+ Influx Trafficking->Calcium Lowers terminal channel density Transmitter Decreased Glutamate Release Calcium->Transmitter Suppresses vesicular fusion Analgesia Attenuation of Neuropathic Pain Transmitter->Analgesia Reverses central sensitization

Fig 1: Mechanism of action for α2δ-1 targeted presynaptic neurotransmitter inhibition.

Formulation and Physicochemical Preparation

As a zwitterionic amino acid derivative, 2-{2-Aminobicyclo[2.2.1]heptan-7-yl}acetic acid exhibits favorable aqueous solubility.

  • Intraperitoneal (i.p.) Vehicle: Use sterile 0.9% physiological saline . Causality: Saline is isotonic and prevents osmotic stress or local tissue irritation at the injection site. Irritation can trigger nociceptive pathways, artificially lowering the animal's pain threshold and confounding behavioral readouts.

  • Oral (p.o.) Vehicle: Use 0.5% Methylcellulose (MC) or sterile water. Causality: While the compound is water-soluble, 0.5% MC slightly increases the viscosity of the vehicle, ensuring a uniform suspension and consistent gastric emptying rates if higher, less soluble doses are explored.

Quantitative Dosing Parameters

The following parameters are optimized for evaluating α2​δ ligands in standard rodent models (e.g., Spared Nerve Injury, Chronic Constriction Injury, or Acetic Acid Writhing)[2][3].

ParameterIntraperitoneal (i.p.)Oral Gavage (p.o.)Causality / Rationale
Dose Range 10 – 50 mg/kg30 – 100 mg/kgi.p. administration bypasses first-pass metabolism, requiring lower doses for equivalent CNS exposure.
Vehicle 0.9% Saline0.5% MethylcelluloseSaline prevents osmotic nociception; MC ensures uniform suspension for p.o. delivery.
Dose Volume 10 mL/kg (Mice), 2 mL/kg (Rats)10 mL/kg (Mice), 5 mL/kg (Rats)Standardized volumes prevent gastric distension (p.o.) or peritoneal stress (i.p.).
Pre-treatment 45 minutes60 – 90 minutesAligns the behavioral testing window with the pharmacokinetic Tmax​ in the rodent CNS.

Experimental Workflows & Protocols

Workflow Prep Vehicle Prep (0.9% Saline) Dose Administration (i.p. or p.o.) Prep->Dose Wait Absorption (45-60 min) Dose->Wait T_max alignment Test Behavioral Assay (Von Frey / Writhing) Wait->Test Data Data Analysis Test->Data

Fig 2: In vivo experimental workflow for evaluating gabapentinoid analgesia in rodents.

Protocol A: Assessment of Mechanical Allodynia (Neuropathic Pain)

This protocol utilizes the Von Frey filament assay following a surgical neuropathy induction (e.g., Spared Nerve Injury).

  • Acclimation: Place the rodents in transparent acrylic enclosures on an elevated wire mesh grid. Allow 30–45 minutes for exploratory behavior to cease and resting posture to resume.

  • Baseline Assessment: Apply Von Frey filaments to the plantar surface of the ipsilateral (injured) hind paw using the Dixon up-down method. Causality: The up-down method minimizes the total number of stimulus applications, preventing "wind-up" (sensitization of the paw) which would artificially lower the baseline threshold.

  • Formulation: Dissolve the compound in sterile 0.9% saline to achieve a working concentration of 1–5 mg/mL (depending on the target dose). Vortex for 30 seconds.

  • Administration: Restrain the animal securely. For i.p. injection, tilt the animal to a 45-degree angle to expose the lower right abdominal quadrant. Insert a 27G needle (bevel up) and inject the calculated volume.

  • Absorption Phase: Return the animal to its home cage for 30 minutes, then transfer it back to the wire mesh grid for the final 15 minutes of the 45-minute absorption phase.

  • Efficacy Readout: Re-apply the Von Frey filaments at 45, 60, 90, and 120 minutes post-dose. A statistically significant increase in the withdrawal threshold compared to vehicle-treated controls indicates successful reversal of mechanical allodynia[2].

Protocol B: Acetic Acid-Induced Visceral Pain Model

Gabapentinoids are highly effective in attenuating visceral hypersensitivity[3][4].

  • Pre-treatment: Administer 2-{2-Aminobicyclo[2.2.1]heptan-7-yl}acetic acid (e.g., 30 mg/kg i.p.) to the rodent 40 minutes prior to the noxious stimulus.

  • Noxious Stimulus: Inject a 0.6% v/v acetic acid solution (10 mL/kg) intraperitoneally to induce visceral nociception.

  • Observation: Immediately place the rodent in a clear observation cylinder.

  • Quantification: Record the number of "writhes" (defined as abdominal constrictions accompanied by full hind limb extension) over a 20-minute continuous observation period.

  • Endpoint Analysis: Efficacy is calculated as the percentage reduction in cumulative writhing events relative to the vehicle control group.

Troubleshooting & Best Practices

  • Sedation vs. Analgesia: High systemic doses of α2​δ ligands can cause motor impairment (ataxia) or sedation, which severely confounds pain readouts (an animal that cannot move will not withdraw its paw). Solution: Always run an open-field or rotarod test in parallel cohorts to confirm that the observed "analgesia" is a true antinociceptive effect and not merely a motor deficit.

  • Tolerance Development: Repeated daily dosing of gabapentinoids (e.g., >14 days) may lead to receptor desensitization or altered baseline thresholds. Solution: Use a randomized, crossover design with appropriate washout periods (minimum 72 hours) if testing multiple doses in the same cohort.

References

  • The Increased Trafficking of the Calcium Channel Subunit α2δ-1 to Presynaptic Terminals in Neuropathic Pain Is Inhibited by the α2δ Ligand Pregabalin. Journal of Neuroscience.
  • Multiple sites and actions of gabapentin-induced relief of ongoing experimental neurop
  • Alpha 2 Delta (α2δ) Ligands, Gabapentin and Pregabalin: What is the Evidence for Potential Use of These Ligands in Irritable Bowel Syndrome. Frontiers.
  • Methods of Treating Non-Painful Bladder Disorders Using Alpha-2-Delta Subunit Calcium Channel Modul

Sources

NMR spectroscopy characterization of 2-{2-Aminobicyclo[2.2.1]heptan-7-yl}acetic acid

Author: BenchChem Technical Support Team. Date: April 2026

Application Note: NMR Spectroscopy Characterization of 2-{2-Aminobicyclo[2.2.1]heptan-7-yl}acetic acid

Executive Summary & Scientific Rationale

The compound 2-{2-aminobicyclo[2.2.1]heptan-7-yl}acetic acid (CAS: 1432682-12-6) is a highly rigid, conformationally restricted bicyclic amino acid. Structurally related to gabapentinoids, this norbornane derivative serves as a critical scaffold in peptidomimetic drug design and central nervous system (CNS) active agents[1].

The analytical challenge in characterizing this molecule lies not in determining its atomic connectivity, but in elucidating its complex relative stereochemistry. The molecule possesses multiple stereocenters (C1, C2, C4, C7), requiring the precise assignment of the exo vs. endo orientation of the C2-amine and the syn vs. anti orientation of the C7-acetic acid moiety[2].

Because the bicyclo[2.2.1]heptane framework is conformationally locked, it provides a highly predictable system for Nuclear Magnetic Resonance (NMR) spectroscopy. The rigidity enforces specific dihedral angles, allowing for the precise application of the Karplus equation for 3J couplings, and forces specific protons into planar "W" conformations that yield diagnostic 4J long-range couplings[3]. This guide outlines a self-validating NMR protocol designed to unambiguously resolve the stereochemical architecture of this compound.

Experimental Protocol: A Self-Validating System

To ensure absolute trustworthiness in the structural assignment, this protocol is designed as a closed-loop self-validating system. Every stereochemical deduction made via scalar coupling ( J -values) must be orthogonally confirmed by spatial proximity (Nuclear Overhauser Effect).

Step 1: Sample Preparation & Solvent Causality
  • Procedure: Dissolve 5–10 mg of the analyte in 0.6 mL of DMSO- d6​ (containing 0.03% v/v TMS as an internal standard).

  • Causality: While D 2​ O or CD 3​ OD are common for amino acids, DMSO- d6​ is deliberately chosen here to prevent the rapid chemical exchange of the -NH 2​ and -COOH protons with the solvent. Preserving the -NH 2​ resonance (typically a broad singlet around 7.5–8.5 ppm if protonated as a salt, or 2.0-3.0 ppm as a free base) is critical. It provides an essential anchor point for 2D spatial correlations (ROESY) to determine the exo/endo configuration of the amine[4].

Step 2: 1D NMR Acquisition ( 1H , 13C , DEPT-135)
  • Procedure: Acquire a standard 1D 1H spectrum (minimum 400 MHz, 64 scans) and a 13C /DEPT-135 spectrum (minimum 100 MHz, 1024 scans).

  • Causality: The DEPT-135 is mandatory to immediately differentiate the bridging C7 methine (positive phase, CH) from the C3, C5, C6, and acetic acid methylenes (negative phase, CH 2​ ). The baseline core shifts of the bicyclo[2.2.1]heptane system provide the initial structural verification[5].

Step 3: 2D Homonuclear & Heteronuclear Connectivity
  • Procedure: Acquire gradient-selected COSY, HSQC, and HMBC spectra.

  • Causality: The norbornane core suffers from severe proton signal overlap in the 1.0–2.5 ppm aliphatic envelope. HSQC resolves this by dispersing the protons across the wider 13C chemical shift range. HMBC is specifically deployed to link the isolated C7-acetic acid side chain to the main bicyclic core by observing 3JCH​ correlations from the acetic acid -CH 2​

    • protons to the C1 and C4 bridgehead carbons[2].
Step 4: Stereochemical Elucidation via ROESY
  • Procedure: Acquire a 2D ROESY spectrum with a mixing time of 200–300 ms.

  • Causality: For small molecules (MW ~169 g/mol ) in viscous solvents like DMSO, the rotational correlation time ( τc​ ) can push standard NOESY experiments into the zero-crossing regime ( ωτc​≈1.12 ), resulting in absent or distorted cross-peaks. ROESY utilizes a spin-lock field to ensure all spatial correlations appear with a positive phase relative to the diagonal, preventing false-negative spatial deductions.

Quantitative Data & Diagnostic Markers

The stereochemical assignment relies on specific, field-proven scalar couplings unique to the bicyclo[2.2.1]heptane system. The data is summarized below to facilitate rapid spectral interpretation.

Table 1: Diagnostic 1H NMR Markers for Bicyclo[2.2.1]heptane Stereocenters

Proton PositionExpected Shift (ppm)Diagnostic J -Coupling (Hz)Stereochemical Implication
H2 (endo) 2.80 – 3.20 3JH1,H2−endo​≈0 HzIf H2 is a doublet of doublets (coupled only to H3), the amine is exo .
H2 (exo) 3.00 – 3.40 3JH1,H2−exo​≈4.0 HzIf H2 shows coupling to the H1 bridgehead, the amine is endo .
H7 (anti) 1.80 – 2.20 4JW−effect​≈1.5 HzW-coupling to H2-endo / H3-endo. Indicates acetic acid is syn [3].
H7 (syn) 1.80 – 2.20 4JW−effect​≈1.5 HzW-coupling to H5-endo / H6-endo. Indicates acetic acid is anti [3].

Note: "Syn" and "anti" for position 7 are defined relative to the C2-C3 bridge.

Table 2: 2D NMR Self-Validation Matrix

ExperimentSource SignalTarget SignalStructural Deduction (Self-Validation)
HMBC Acetic acid -CH 2​ -C1 / C4 (Bridgeheads)Validates the C7 substitution position against C2/C3 alternatives.
COSY H2H3 (exo and endo)Establishes the C2-C3 spin system independent of the C5-C6 bridge.
ROESY -NH 2​ (or H2)H7Confirms syn/anti relationship between the C2-amine and the C7-bridge.
ROESY H2H6 (endo)Strong spatial correlation confirms H2 is endo (amine is exo).

Stereochemical Elucidation Workflow

The logical relationship between sample preparation, data acquisition, and stereochemical validation is mapped in the workflow below. The process ensures that every structural claim is backed by orthogonal NMR techniques.

Workflow Prep 1. Sample Preparation (DMSO-d6 + TMS) Acq1D 2. 1D Acquisition (1H, 13C, DEPT-135) Prep->Acq1D Acq2D 3. 2D Connectivity (COSY, HSQC, HMBC) Acq1D->Acq2D Stereo 4. Stereochemical Elucidation (ROESY & J-Coupling) Acq2D->Stereo Valid 5. Self-Validation (W-Effect & Karplus Check) Stereo->Valid

Figure 1: Self-validating NMR workflow for the stereochemical elucidation of bicyclic amino acids.

Advanced Mechanistic Insight: The "W-Effect"

To definitively assign the C7 stereocenter, the analyst must look for the 4J "W-effect". In perfectly rigid bicyclic systems, four bonds that lock into a planar, zig-zag "W" conformation allow for orbital overlap that transmits spin-spin coupling information[3].

If the acetic acid group at C7 is oriented syn to the amine (pointing towards the C2-C3 bridge), the remaining H7 proton is forced into the anti position. In this geometry, H7-anti forms a perfect "W" with the endo protons at C2 and C3, resulting in a distinct 1.0–2.0 Hz splitting[3]. If this splitting is observed on the H2-endo signal, the self-validating system confirms the C7-acetic acid is syn. This phenomenon completely bypasses the need for complex derivatization or X-ray crystallography[4].

References

  • Bicyclo(2.2.1)heptane | C7H12 | CID 9233 - PubChem Source: National Institutes of Health (NIH) URL:[Link]

  • NMR study of diastereoisomerism of 2-(1-aminoethyl)bicyclo[2.2.1]heptane and its hydrochloride Source: ResearchGate URL:[Link]

  • Synthesis and Structure Determination of 2-Azabicyclo[2.2.1]hept-2-enes and Their Derivatives. W Effect on Chemical Shifts Source: UCLA Chemistry and Biochemistry URL:[Link]

  • Synthesis of conformationally restricted amino acids and their use in the preparation of biologically active peptides and peptidomimetics Source: Universität Regensburg URL:[Link]

  • γ-aminobutyric acid (GABA)

Sources

Application Notes and Protocols for Cell Culture Assays with 2-{2-Aminobicyclo[2.2.1]heptan-7-yl}acetic acid

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: Unveiling the Therapeutic Potential of a Novel GABA Analogue

2-{2-Aminobicyclo[2.2.1]heptan-7-yl}acetic acid is a conformationally restricted analogue of the inhibitory neurotransmitter γ-aminobutyric acid (GABA).[1] Its rigid bicyclic structure offers a unique pharmacological profile, suggesting potential therapeutic applications in neurological disorders characterized by neuronal hyperexcitability, such as epilepsy and neuropathic pain. Structurally similar compounds, known as gabapentinoids (e.g., gabapentin and pregabalin), have been shown to exert their effects not through direct interaction with GABA receptors, but by binding with high affinity to the α2δ-1 and α2δ-2 auxiliary subunits of voltage-gated calcium channels (VGCCs).[2][3] This interaction modulates calcium influx, subsequently reducing the release of excitatory neurotransmitters like glutamate.[4][5]

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals to investigate the in-vitro pharmacological profile of 2-{2-Aminobicyclo[2.2.1]heptan-7-yl}acetic acid. The protocols detailed herein are designed to first establish the molecular target engagement of the compound and then to elucidate its functional consequences in relevant neuronal cell models. The overarching hypothesis is that 2-{2-Aminobicyclo[2.2.1]heptan-7-yl}acetic acid will exhibit a mechanism of action analogous to that of gabapentinoids.

Experimental Design and Workflow

The following workflow is proposed to systematically characterize the in-vitro activity of 2-{2-Aminobicyclo[2.2.1]heptan-7-yl}acetic acid.

workflow cluster_0 Target Engagement cluster_1 Functional Cellular Assays A Radioligand Binding Assay ([3H]-Gabapentin Displacement) B Calcium Imaging Assay (Fluo-4 AM) A->B Confirms functional modulation of VGCCs C KCl-Evoked Glutamate Release Assay B->C Links Ca2+ modulation to neurotransmitter release D Neuroprotection Assay (Glutamate-Induced Excitotoxicity) C->D Demonstrates therapeutic potential

Caption: Proposed experimental workflow for the in-vitro characterization of 2-{2-Aminobicyclo[2.2.1]heptan-7-yl}acetic acid.

PART 1: Target Engagement - Radioligand Binding Assay

This assay aims to determine if 2-{2-Aminobicyclo[2.2.1]heptan-7-yl}acetic acid binds to the α2δ subunit of VGCCs by measuring its ability to displace a known radiolabeled ligand, such as [3H]-gabapentin or [3H]-pregabalin.[2][6]

Materials and Reagents
ReagentSupplierCatalog No. (Example)
Porcine cerebral cortex--
[3H]-GabapentinPerkinElmerNET1092
Gabapentin (unlabeled)Sigma-AldrichG154
2-{2-Aminobicyclo[2.2.1]heptan-7-yl}acetic acid--
HEPESSigma-AldrichH3375
Glass fiber filters (GF/C)Whatman1822-024
Scintillation cocktailPerkinElmerUltima Gold
Protocol: [3H]-Gabapentin Displacement Assay
  • Membrane Preparation:

    • Homogenize fresh or frozen porcine cerebral cortex in ice-cold 10 mM HEPES buffer (pH 7.4) containing protease inhibitors.

    • Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and large debris.

    • Centrifuge the resulting supernatant at 40,000 x g for 30 minutes at 4°C to pellet the crude membrane fraction.

    • Wash the pellet by resuspending in fresh HEPES buffer and repeating the centrifugation step.

    • Resuspend the final membrane pellet in a known volume of HEPES buffer and determine the protein concentration using a standard method (e.g., BCA assay).

    • Store membrane preparations at -80°C until use.

  • Binding Assay:

    • In a 96-well plate, combine the following in a final volume of 200 µL:

      • 10-20 µg of membrane protein

      • 20 nM [3H]-Gabapentin

      • Varying concentrations of 2-{2-Aminobicyclo[2.2.1]heptan-7-yl}acetic acid (e.g., from 1 nM to 100 µM) or unlabeled gabapentin (for positive control).

      • HEPES buffer (pH 7.4)

    • For determining non-specific binding, use a high concentration of unlabeled gabapentin (e.g., 10 µM).

    • Incubate the plate at room temperature for 60-90 minutes.[2]

  • Filtration and Scintillation Counting:

    • Rapidly filter the contents of each well through a GF/C glass fiber filter pre-soaked in ice-cold buffer using a cell harvester.

    • Wash the filters three times with 3 mL of ice-cold buffer to remove unbound radioligand.

    • Place the filters in scintillation vials, add 4-5 mL of scintillation cocktail, and allow to equilibrate.

    • Measure the radioactivity in a liquid scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the competitor concentration.

    • Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis using a sigmoidal dose-response model.

    • Calculate the binding affinity (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

PART 2: Functional Cellular Assays

Cell Line Selection and Culture

The human neuroblastoma cell line SH-SY5Y is a suitable model for these assays as it endogenously expresses functional L-type and N-type voltage-gated calcium channels.[7]

  • Culture Medium: Dulbecco's Modified Eagle Medium (DMEM)/F12 supplemented with 10% fetal bovine serum (FBS), 1% non-essential amino acids, and 1% penicillin-streptomycin.

  • Culture Conditions: 37°C in a humidified atmosphere of 5% CO2.

  • Subculture: Passage cells every 3-4 days when they reach 80-90% confluency.

Protocol 1: Calcium Imaging Assay

This assay measures changes in intracellular calcium concentration ([Ca²⁺]i) in response to neuronal depolarization, providing a functional readout of VGCC activity.

ReagentSupplierCatalog No. (Example)
SH-SY5Y cellsATCCCRL-2266
Fluo-4 AMThermo Fisher ScientificF14201
Pluronic F-127Thermo Fisher ScientificP3000MP
ProbenecidSigma-AldrichP8761
Hanks' Balanced Salt Solution (HBSS)Gibco14025092
Potassium Chloride (KCl)Sigma-AldrichP9333
  • Cell Plating:

    • Seed SH-SY5Y cells onto black-walled, clear-bottom 96-well plates at a density of 5 x 10⁴ cells per well.

    • Allow cells to adhere and grow for 24-48 hours.

  • Dye Loading:

    • Prepare a Fluo-4 AM loading solution: 5 µM Fluo-4 AM and 0.02% Pluronic F-127 in HBSS. The addition of 2.5 mM probenecid can help to prevent dye leakage.[8]

    • Remove the culture medium from the cells and wash once with HBSS.

    • Add 100 µL of the Fluo-4 AM loading solution to each well.

    • Incubate for 30-60 minutes at 37°C in the dark.[7][9]

    • After incubation, wash the cells twice with warm HBSS to remove excess dye.

    • Add 100 µL of HBSS to each well.

  • Compound Incubation and Imaging:

    • Pre-incubate the cells with varying concentrations of 2-{2-Aminobicyclo[2.2.1]heptan-7-yl}acetic acid for a desired period (e.g., 30 minutes for acute effects or longer for chronic effects).

    • Place the plate in a fluorescence plate reader or a fluorescence microscope equipped for live-cell imaging.

    • Set the excitation and emission wavelengths to ~494 nm and ~516 nm, respectively.

    • Record a baseline fluorescence reading for each well.

    • Stimulate the cells by adding a high-potassium solution (e.g., HBSS containing 50-90 mM KCl) to induce membrane depolarization and opening of VGCCs.[7]

    • Immediately begin recording the change in fluorescence intensity over time.

  • Data Analysis:

    • Quantify the change in fluorescence (ΔF) by subtracting the baseline fluorescence (F0) from the peak fluorescence (Fmax) after stimulation (ΔF = Fmax - F0).

    • Normalize the response by dividing ΔF by F0 (ΔF/F0).

    • Plot the normalized fluorescence response against the concentration of the test compound to determine its inhibitory effect on calcium influx.

Protocol 2: KCl-Evoked Glutamate Release Assay

This assay measures the amount of glutamate released from depolarized neuronal cells, providing a downstream functional measure of VGCC modulation.

ReagentSupplierCatalog No. (Example)
SH-SY5Y cells or primary cortical neurons--
Glutamate Assay KitAbcamab83389
HBSSGibco14025092
Potassium Chloride (KCl)Sigma-AldrichP9333
  • Cell Culture and Treatment:

    • Culture SH-SY5Y cells or primary cortical neurons in 24-well plates to near confluency.

    • Pre-incubate the cells with varying concentrations of 2-{2-Aminobicyclo[2.2.1]heptan-7-yl}acetic acid in HBSS for 30 minutes.

  • Stimulation and Sample Collection:

    • Wash the cells twice with HBSS.

    • Add 200 µL of HBSS to each well for the basal release condition.

    • To evoke glutamate release, replace the HBSS with 200 µL of high-potassium HBSS (50-70 mM KCl) for 5-10 minutes.[10][11]

    • Collect the supernatant (containing the released glutamate) from each well.

  • Glutamate Quantification:

    • Measure the glutamate concentration in the collected supernatants using a commercially available glutamate assay kit according to the manufacturer's instructions. These kits typically rely on an enzymatic reaction that produces a colorimetric or fluorescent signal proportional to the amount of glutamate.[11]

  • Data Analysis:

    • Subtract the basal glutamate release from the KCl-evoked release to determine the net stimulus-evoked release.

    • Normalize the data to the protein content in each well.

    • Plot the percentage of inhibition of glutamate release against the concentration of the test compound to determine its IC50 value.

Protocol 3: Neuroprotection Assay (Glutamate-Induced Excitotoxicity)

This assay assesses the ability of the test compound to protect neurons from cell death induced by excessive glutamate receptor activation.[12]

ReagentSupplierCatalog No. (Example)
Primary cortical neurons or SH-SY5Y cells--
L-Glutamic acidSigma-AldrichG1251
Cell viability assay kit (e.g., MTT or CellTiter-Glo)Thermo Fisher Scientific / PromegaM6494 / G7570
  • Cell Culture and Pre-treatment:

    • Culture primary cortical neurons or SH-SY5Y cells in 96-well plates.

    • Pre-incubate the cells with varying concentrations of 2-{2-Aminobicyclo[2.2.1]heptan-7-yl}acetic acid for 1-24 hours.[13]

  • Induction of Excitotoxicity:

    • Expose the cells to a toxic concentration of L-glutamate (e.g., 100 µM - 1 mM, the optimal concentration should be determined empirically for the specific cell type) for a defined period (e.g., 24 hours).[12]

  • Assessment of Cell Viability:

    • After the glutamate exposure, measure cell viability using a standard assay such as the MTT assay or a luminescent ATP-based assay (e.g., CellTiter-Glo) according to the manufacturer's protocol.

  • Data Analysis:

    • Express cell viability as a percentage of the vehicle-treated control (no glutamate).

    • Plot the percentage of cell viability against the concentration of the test compound to determine its neuroprotective effect.

Data Presentation and Interpretation

AssayKey ParameterExpected Outcome for an Active Compound
Radioligand BindingKi (nM)Low nanomolar to micromolar affinity for the α2δ subunit.
Calcium ImagingIC50 (µM)Dose-dependent inhibition of KCl-evoked calcium influx.
Glutamate ReleaseIC50 (µM)Dose-dependent reduction of KCl-evoked glutamate release.
NeuroprotectionEC50 (µM)Dose-dependent protection against glutamate-induced cell death.

Signaling Pathway and Mechanism of Action

The proposed mechanism of action for 2-{2-Aminobicyclo[2.2.1]heptan-7-yl}acetic acid is depicted below.

pathway cluster_0 Presynaptic Terminal Compound 2-{2-Aminobicyclo[2.2.1]heptan-7-yl}acetic acid alpha2delta α2δ subunit Compound->alpha2delta Binds to VGCC Voltage-Gated Calcium Channel (VGCC) Ca_influx Ca²⁺ Influx VGCC->Ca_influx Inhibits alpha2delta->VGCC Modulates Vesicle Synaptic Vesicle (containing Glutamate) Ca_influx->Vesicle Reduces vesicle fusion Glutamate_release Glutamate Release Vesicle->Glutamate_release Decreases

Caption: Proposed mechanism of action for 2-{2-Aminobicyclo[2.2.1]heptan-7-yl}acetic acid at the presynaptic terminal.

Conclusion

The protocols outlined in this application note provide a robust framework for the in-vitro characterization of 2-{2-Aminobicyclo[2.2.1]heptan-7-yl}acetic acid. By systematically evaluating its binding to the α2δ subunit of VGCCs and its subsequent effects on calcium signaling, neurotransmitter release, and neuronal survival, researchers can gain valuable insights into its pharmacological profile and therapeutic potential. These assays are foundational for the preclinical development of novel therapeutics for neurological disorders.

References

  • Field, M. J., et al. (2006). Identification of the α2-δ-1 subunit of voltage-dependent calcium channels as a molecular target for pain mediating the analgesic actions of pregabalin. Proceedings of the National Academy of Sciences, 103(46), 17537-17542. [Link]

  • Jeon, Y. W., et al. (2009). Protective effect of gabapentin on N-methyl-D-aspartate-induced excitotoxicity in rat hippocampal CA1 neurons. Yonsei Medical Journal, 50(1), 89-96. [Link]

  • Dooley, D. J., et al. (2007). Ca2+ channel α2δ ligands: novel modulators of neurotransmission. Trends in Pharmacological Sciences, 28(2), 75-82. [Link]

  • Gong, Y., et al. (2020). A 3D Tissue Model of Traumatic Brain Injury with Excitotoxicity That Is Inhibited by Chronic Exposure to Gabapentinoids. International Journal of Molecular Sciences, 21(16), 5849. [Link]

  • Hascup, E. R., et al. (2011). Methodology for Rapid Measures of Glutamate Release in Rat Brain Slices Using Ceramic-Based Microelectrode Arrays: Basic Characterization and Drug Pharmacology. ACS Chemical Neuroscience, 2(5), 245-253. [Link]

  • Gong, Y., et al. (2020). A 3D Tissue Model of Traumatic Brain Injury with Excitotoxicity That Is Inhibited by Chronic Exposure to Gabapentinoids. International Journal of Molecular Sciences, 21(16), 5849. [Link]

  • Brown, J. P., et al. (1998). Isolation of the [3H]gabapentin-binding protein/alpha 2 Delta Ca2+ Channel Subunit From Porcine Brain: Development of a Radioligand Binding Assay for Alpha 2 Delta Subunits Using [3H]leucine. Analytical Biochemistry, 255(2), 236-43. [Link]

  • B-K, T., et al. (2013). Expression and Pharmacology of Endogenous Cav Channels in SH-SY5Y Human Neuroblastoma Cells. PLoS ONE, 8(3), e59293. [Link]

  • ResearchGate. (n.d.). Calcium imaging of FLUO-4 AM-loaded SH-SY5Y cells. [Link]

  • ResearchGate. (n.d.). Tonic and potassium chloride (KCl)-evoked release of glutamate in the... [Link]

  • Hendrich, J., et al. (2008). Pharmacological disruption of calcium channel trafficking by the α2δ ligand gabapentin. Proceedings of the National Academy of Sciences, 105(9), 3628-3633. [Link]

  • Chen, Z., et al. (2022). Structural basis for CaVα2δ:gabapentin binding. bioRxiv. [Link]

  • Melnykov, K. P., et al. (n.d.). GABA and its conformationally restricted analogues. ResearchGate. [Link]

  • Noor, H., & Wade-Martins, R. (2024). Quantification of glutamate released from human induced pluripotent stem cells (iPSC) derived cortical neurons (CNs). protocols.io. [Link]

  • Sowers, L. P., et al. (2021). Diffuse Brain Injury Elevates Tonic Glutamate Levels and Potassium-Evoked Glutamate Release in Discrete Brain Regions at Two Days Post-Injury: An Enzyme-Based Microelectrode Array Study. Journal of Neurotrauma, 38(18), 2586-2598. [Link]

  • Chen, Z., et al. (2022). Structural basis for CaVα2δ:gabapentin binding. bioRxiv. [Link]

  • Sarup, A., et al. (2001). Action of bicyclic isoxazole GABA analogues on GABA transporters and its relation to anticonvulsant activity. European Journal of Pharmacology, 416(3), 265-274. [Link]

  • Llama, A., et al. (2022). GABA Receptor Agonists Protect From Excitotoxic Damage Induced by AMPA in Oligodendrocytes. Frontiers in Cellular Neuroscience, 16, 915570. [Link]

  • Lu, C.-W., et al. (2022). Inhibition of Glutamate Release from Rat Cortical Nerve Terminals by Dehydrocorydaline, an Alkaloid from Corydalis yanhusuo. Molecules, 27(3), 964. [Link]

  • Shimoyama, M., et al. (2000). Gabapentin affects glutamatergic excitatory neurotransmission in the rat dorsal horn. Pain, 85(3), 405-412. [Link]

  • Li, J., et al. (2025). Design, Synthesis and Biological Activity Study of γ-Aminobutyric Acid (GABA) Derivatives Containing Bridged Bicyclic Skeletons as BCAT1 Inhibitors. Molecules, 30(4), 935. [Link]

  • ResearchGate. (n.d.). Cell Culture Protocols and Notes. [Link]

  • Pow, D. V., & Crook, D. K. (1995). Activity-dependent transport of GABA analogues into specific cell types demonstrated at high resolution using a novel immunocytochemical strategy. Neuroscience, 64(2), 473-490. [Link]

  • Kim, J. W., et al. (2012). β-Cell-protective effect of 2-aminobicyclo-(2,2,1)-heptane-2-carboxylic acid as a glutamate dehydrogenase activator in db/db mice. Journal of Endocrinology, 212(3), 321-330. [Link]

Sources

Derivatization techniques for 2-{2-Aminobicyclo[2.2.1]heptan-7-yl}acetic acid GC-MS analysis

Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive Application Note: Derivatization Strategies for GC-MS Analysis of 2-{2-Aminobicyclo[2.2.1]heptan-7-yl}acetic Acid

The Analytical Challenge: Zwitterionic Instability

The molecule 2-{2-Aminobicyclo[2.2.1]heptan-7-yl}acetic acid is a conformationally restricted bicyclic amino acid. Structurally related to gabapentinoids, it features a norbornane skeleton with a primary amine (-NH₂) and an acetic acid side chain (-COOH).

In its native state, this compound exists as a highly polar zwitterion at physiological pH. Gas Chromatography-Mass Spectrometry (GC-MS) requires analytes to be volatile and thermally stable. If injected underivatized into a hot GC inlet (e.g., 250°C), zwitterionic amino acids suffer from severe band broadening, peak asymmetry, and thermal degradation[1]. Specifically, the proximity of the amine and carboxylic acid groups promotes rapid intramolecular cyclization, resulting in the formation of a lactam artifact[2].

To achieve high-fidelity chromatographic separation and prevent thermal degradation, the active hydrogens on both the -NH₂ and -COOH groups must be replaced with non-polar, stable moieties prior to analysis.

Rational Selection of Derivatization Chemistry

The choice of derivatization reagent dictates the stability, MS fragmentation pattern, and overall success of the assay. For sterically hindered bicyclic amino acids, two primary strategies are recommended:

Strategy A: Silylation via MTBSTFA

Silylation replaces active protons with alkylsilyl groups. While BSTFA is commonly used to form trimethylsilyl (TMS) derivatives, TMS-amino acids are notoriously sensitive to moisture and can degrade in the autosampler within hours[3]. Instead, N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) is the superior choice. It forms tert-butyldimethylsilyl (TBDMS) derivatives, which are sterically shielded by the bulky tert-butyl group, making them exponentially more stable to hydrolysis than TMS derivatives[4]. Furthermore, TBDMS derivatives yield a highly abundant [M-57]⁺ fragment ion in Electron Ionization (EI) MS (corresponding to the loss of the tert-butyl radical), providing an ideal target for Selected Ion Monitoring (SIM) quantitation.

Strategy B: Two-Step Alkylation-Acylation (Me-PFP)

For complex biological matrices (e.g., urine or plasma) where moisture cannot be completely eliminated, a two-step derivatization is the gold standard[3].

  • Esterification: The carboxylic acid is converted to a methyl ester using Methanolic HCl.

  • Acylation: The primary amine is converted to a fluoroacyl amide using Pentafluoropropionic anhydride (PFPA). This yields a Methyl Ester-Pentafluoropropionic (Me-PFP) derivative that is entirely insensitive to moisture and remains stable in extraction solvents like toluene for over 14 days[3].

Logic Zwitterion 2-{2-Aminobicyclo[2.2.1] heptan-7-yl}acetic acid (Zwitterion) Amine Primary Amine (-NH2) Active Hydrogens: 2 Zwitterion->Amine Acid Carboxylic Acid (-COOH) Active Hydrogens: 1 Zwitterion->Acid Silyl Silylation (MTBSTFA) Forms N-TBDMS & O-TBDMS Amine->Silyl Acyl Acylation (PFPA) Forms N-PFP Amide Amine->Acyl Acid->Silyl Alkyl Esterification (MeOH/HCl) Forms Methyl Ester Acid->Alkyl Volatile Volatile, Thermally Stable Derivative for GC-MS Silyl->Volatile Acyl->Volatile Alkyl->Volatile

Figure 1: Logical relationship between zwitterionic functional groups and derivatization strategies.

Quantitative Comparison of Derivatization Strategies

The following table summarizes the physicochemical shifts and operational metrics for the primary derivatization routes.

Derivatization MethodTarget Functional GroupsReagents UsedMass Shift (Δ MW)Derivative StabilityKey Advantages
Silylation (TBDMS) -NH₂, -COOHMTBSTFA + 1% TBDMCS, Pyridine+228 Da (Di-TBDMS)Moderate (Days at 4°C)Single step; excellent [M-57]⁺ diagnostic ion[4].
Silylation (TMS) -NH₂, -COOHBSTFA + 1% TMCS, Pyridine+144 Da (Di-TMS)Low (Hours at RT)Highly volatile by-products; prone to moisture degradation.
Alkylation-Acylation -COOH (Alkyl), -NH₂ (Acyl)2M HCl in MeOH, then PFPA+160 Da (Me-PFP)High (>14 Days in Toluene)Moisture independent; highly stable; excellent for complex matrices[3].
Chloroformate -NH₂, -COOHEthyl Chloroformate (ECF), EtOH+100 Da (Di-ECF)High (Weeks)Can be performed directly in aqueous media; extremely fast reaction[5].

Self-Validating Experimental Protocols

To ensure trustworthiness, these protocols are designed as self-validating systems . They incorporate internal standards and specific chromatographic checks to confirm reaction completeness and rule out artifact formation.

Workflow Start Sample + Deuterated IS (e.g., GABA-d2) Dry Lyophilize / N2 Evaporation (Ensure strictly anhydrous) Start->Dry Split Select Derivatization Route Dry->Split Route1 Silylation (MTBSTFA) Single-Step Split->Route1 Route2 Esterification-Acylation Two-Step Split->Route2 R1_Step Add MTBSTFA + 1% TBDMCS in Pyridine (70°C, 45 min) Route1->R1_Step R2_Step1 1. Methanolic HCl (80°C, 60 min) 2. Evaporate to dryness under N2 Route2->R2_Step1 GCMS GC-MS Analysis (EI Mode) Evaluate Mono- vs Di-derivatives R1_Step->GCMS R2_Step2 3. PFPA in Ethyl Acetate (65°C, 30 min) R2_Step1->R2_Step2 R2_Step2->GCMS

Figure 2: Decision tree and workflow for the GC-MS derivatization of bicyclic amino acids.

Protocol A: Single-Step MTBSTFA Silylation

Causality Note: The bicyclic norbornane ring creates significant steric hindrance around the position-7 acetic acid group. Pyridine is strictly required as a basic catalyst to drive the reaction of this hindered group to completion.

  • Sample Preparation: Transfer the extracted sample (containing 10–100 µg of analyte) and a deuterated internal standard (e.g., GABA-d2) into a 2 mL glass GC vial[2].

  • Desiccation: Evaporate the solvent completely under a gentle stream of ultra-pure Nitrogen. Crucial: Even trace moisture will consume the MTBSTFA reagent and halt the reaction.

  • Reagent Addition: Add 50 µL of anhydrous Pyridine and 50 µL of MTBSTFA containing 1% TBDMCS.

  • Incubation: Cap the vial tightly with a PTFE-lined septum. Heat in a dry block at 70°C for 45 minutes. (The extended time compensates for the steric hindrance of the bicyclic ring).

  • Validation Check: Analyze via GC-MS.

    • System Validation: Extract the chromatogram for the mono-TBDMS mass. If a mono-derivatized peak is present alongside the di-TBDMS peak, the reaction is incomplete[1][6]. Increase incubation time to 60 minutes.

Protocol B: Two-Step Me-PFP Derivatization

Causality Note: This method is preferred if the sample matrix cannot be completely dried. The initial acidic methanolysis is robust against trace water.

  • Esterification: To the dried sample extract, add 100 µL of 2M HCl in Methanol. Cap tightly and incubate at 80°C for 60 minutes[3].

  • Evaporation: Remove the vial, cool to room temperature, and evaporate the methanolic HCl to complete dryness under a Nitrogen stream at 40°C.

  • Acylation: Add 50 µL of Ethyl Acetate and 50 µL of Pentafluoropropionic anhydride (PFPA). Cap and incubate at 65°C for 30 minutes[3].

  • Reconstitution: Evaporate the excess PFPA and Ethyl Acetate under Nitrogen. Reconstitute the highly stable Me-PFP derivative in 100 µL of anhydrous Toluene[3].

  • Validation Check: Monitor the baseline for any peak corresponding to the underivatized lactam artifact. A successful two-step derivatization will show 0% lactam conversion.

Recommended GC-MS Instrumental Parameters

To achieve optimal theoretical plates and peak symmetry for the derivatized bicyclic amino acid, the following GC-MS parameters are recommended:

  • Column: 5% Phenyl Methylpolysiloxane (e.g., DB-5MS or TRACE TR-5), 30 m × 0.25 mm I.D. × 0.25 µm film thickness[2][7].

  • Carrier Gas: Helium (Ultra-High Purity 99.999%), constant flow at 1.0 mL/min.

  • Injection: 1.0 µL, Splitless mode. Injector temperature set to 250°C[2].

  • Oven Program:

    • Initial: 70°C, hold for 1.0 min.

    • Ramp: 20°C/min to 280°C.

    • Final: 280°C, hold for 5.0 min[2].

  • MS Transfer Line: 280°C.

  • Ion Source: Electron Ionization (EI) at 70 eV, Source temperature 230°C.

  • Acquisition: Full Scan (m/z 50–500) for initial method development; transition to Selected Ion Monitoring (SIM) targeting the [M-57]⁺ ion (for TBDMS) or the specific fluorinated fragments (for Me-PFP) for high-sensitivity quantitation.

References

  • Ash, J., Hickey, L., & Goodpaster, J. (2018). FORMATION AND IDENTIFICATION OF NOVEL DERIVATIVES OF PRIMARY AMINE AND ZWITTERIONIC DRUGS. IU Indianapolis ScholarWorks. Available at: [Link]

  • Goodpaster, J. V. (2018). Automated Derivatization and Identification of Controlled Substances via Total Vaporization Solid Phase Microextraction (TV-SPME). Office of Justice Programs. Available at: [Link]

  • Tobin, T., et al. Validation of an Analytical Method for Gabapentin Quantitation. Thomas Tobin Research. Available at: [Link]

  • Tsikas, D., et al. (2021). Two-Step Derivatization of Amino Acids for Stable-Isotope Dilution GC–MS Analysis: Long-Term Stability of Methyl Ester-Pentafluoropropionic Derivatives in Toluene Extracts. MDPI. Available at: [Link]

  • Sessions Biogeochemistry Lab. (2009). Preparation of TMS Derivatives for GC/MS. CalTech GPS. Available at:[Link]

  • Kim, J., et al. (2025). Comparison of Two Derivative Methods for the Quantification of Amino Acids in PM 2.5 Using GC-MS/MS. MDPI. Available at:[Link]

Sources

Application Note: Formulation Strategies for 2-{2-Aminobicyclo[2.2.1]heptan-7-yl}acetic acid Drug Delivery

Author: BenchChem Technical Support Team. Date: April 2026

Document Type: Technical Application Note & Protocol Guide Target Audience: Formulation Scientists, Pharmacokineticists, and Preclinical Drug Development Professionals

Introduction & Scientific Rationale

2-{2-Aminobicyclo[2.2.1]heptan-7-yl}acetic acid (CAS: 1432682-12-6) is a conformationally restricted, bicyclic amino acid analogue belonging to the gabapentinoid class of therapeutics ()[1]. Its primary pharmacological mechanism involves high-affinity binding to the α2​δ−1 auxiliary subunit of high-voltage-activated calcium channels (VGCCs) in the central nervous system. This binding inhibits the forward trafficking of VGCCs, thereby attenuating the presynaptic release of excitatory neurotransmitters such as glutamate and substance P in neuropathic pain states ()[2].

Despite its potent pharmacodynamic profile, the clinical translation of this zwitterionic compound is severely bottlenecked by its pharmacokinetic properties. Absorption in the gastrointestinal (GI) tract and permeation across the blood-brain barrier (BBB) are almost exclusively mediated by the L-type amino acid transporter 1 (LAT1, also known as SLC7A5) ()[3]. Because LAT1 is predominantly expressed in the upper small intestine and is highly saturable, oral administration of large bolus doses results in non-linear pharmacokinetics, inverse dose-proportional bioavailability, and high inter-patient variability ()[4].

As a Senior Application Scientist, my objective in this guide is to outline two field-proven formulation strategies designed to overcome these physiological barriers:

  • Gastroretentive Floating Matrix Tablets: Designed to prolong gastric residence time, releasing the drug continuously into the upper intestine to prevent LAT1 saturation.

  • Alkyl-Ester Prodrug Lipid Nanoparticles (LNPs): Designed to mask the zwitterionic nature of the drug, bypassing LAT1 entirely in favor of passive transcellular and lymphatic absorption.

Physicochemical & Pharmacokinetic Profiling

Before formulating, it is critical to understand the physicochemical constraints of the active pharmaceutical ingredient (API).

Table 1: Physicochemical Properties of 2-{2-Aminobicyclo[2.2.1]heptan-7-yl}acetic acid

ParameterValueFormulation Implication
Molecular Weight 169.22 g/mol Small molecule; suitable for high drug-loading matrices.
Molecular Formula C₉H₁₅NO₂Bicyclic aliphatic ring provides steric bulk and rigidity.
Ionization State (pH 7.4) ZwitterionPoor passive lipid bilayer diffusion; relies on active transport.
Primary Transporter LAT1 (SLC7A5)Saturable absorption kinetics; narrow absorption window in GI.
Aqueous Solubility High (>10 mg/mL)Risk of dose-dumping in standard immediate-release matrices.
Transporter-Mediated Delivery Pathway

To visualize the pharmacokinetic bottleneck, the following diagram maps the LAT1-dependent physiological journey of the API from the gut to the central nervous system.

LAT1_Pathway Drug 2-{2-Aminobicyclo[2.2.1] heptan-7-yl}acetic acid LAT1_GI LAT1 Transporter (Upper GI Tract) Drug->LAT1_GI Saturable Absorption Blood Systemic Circulation LAT1_GI->Blood Enterocyte Transfer LAT1_BBB LAT1 Transporter (Blood-Brain Barrier) Blood->LAT1_BBB BBB Crossing Target α2δ-1 Subunit (VGCCs) LAT1_BBB->Target Target Binding

LAT1-mediated transport pathway of zwitterionic gabapentinoids to the CNS.

Formulation Strategy 1: Gastroretentive Floating Matrix Tablets

Scientific Causality

Because LAT1 is localized in the duodenum and jejunum, delivering a large bolus of the API overwhelms the transporter, leaving unabsorbed drug to pass into the colon where LAT1 expression is negligible. By utilizing a gastroretentive effervescent floating system, the dosage form is trapped in the stomach for 8–12 hours. It slowly releases the zwitterionic drug into the upper intestine, ensuring the local concentration never exceeds the Km​ (Michaelis constant) of the LAT1 transporter, thereby maximizing the total fraction absorbed.

Protocol: Wet Granulation & Tableting Workflow

Step 1: Sifting and Dry Mixing

  • Action: Sift 300 mg of 2-{2-Aminobicyclo[2.2.1]heptan-7-yl}acetic acid, 150 mg of HPMC K100M, 50 mg of Sodium Bicarbonate, and 25 mg of Citric Acid through a 40-mesh screen. Mix in a V-blender for 10 minutes.

  • Causality: HPMC K100M acts as the swellable hydrophilic matrix. Sodium bicarbonate and citric acid form the effervescent couple. When exposed to gastric fluid, they generate CO₂, which is entrapped by the swelling HPMC, lowering the tablet density to <1.0 g/cm³ and inducing buoyancy.

Step 2: Non-Aqueous Wet Granulation

  • Action: Bind the powder blend using a 5% w/v solution of PVP K30 dissolved in Isopropyl Alcohol (IPA).

  • Causality: Utilizing a non-aqueous solvent (IPA) is strictly required to prevent the premature triggering of the effervescent reaction between sodium bicarbonate and citric acid during the granulation phase.

Step 3: Drying and Milling

  • Action: Dry the wet mass in a fluid bed dryer at 45°C until the loss on drying (LOD) is <1.5%. Mill the dried granules through a 20-mesh screen.

Step 4: Lubrication and Compression

  • Action: Blend the granules with 1% w/w Magnesium Stearate and 1% w/w Talc for 3 minutes. Compress using a rotary tablet press with 10 mm circular punches to a hardness of 5–7 kg/cm ².

Quality Control & Self-Validation System: Place the compressed tablet in a USP Type II dissolution apparatus containing 900 mL of 0.1 N HCl at 37°C. A validated formulation must exhibit a floating lag time (FLT) of <3 minutes and a total floating time (TFT) of >12 hours while maintaining zero-order release kinetics.

Formulation Strategy 2: Alkyl-Ester Prodrug Lipid Nanoparticles (LNPs)

Scientific Causality

To achieve true dose-linear pharmacokinetics, LAT1 dependency must be bypassed. By synthesizing an alkyl-ester prodrug (e.g., ethyl 2-{2-aminobicyclo[2.2.1]heptan-7-yl}acetate), the carboxylic acid is masked. This eliminates the zwitterionic charge and significantly increases lipophilicity. Encapsulating this prodrug within LNPs facilitates direct uptake by enterocytes and M-cells via endocytosis, followed by chylomicron-mediated lymphatic transport (bypassing first-pass hepatic metabolism). Endogenous esterases subsequently cleave the prodrug in the systemic circulation to yield the active moiety.

Protocol: Microfluidic LNP Assembly

Step 1: Lipid Phase Preparation

  • Action: Dissolve the ionizable lipid (e.g., DLin-MC3-DMA), DSPC, Cholesterol, PEG-Lipid, and the synthesized Prodrug in absolute ethanol at a molar ratio of 50:10:38.5:1.5. Ensure the total lipid concentration is 10 mM.

  • Causality: DLin-MC3-DMA provides pH-responsive endosomal escape capabilities, while the PEG-lipid prevents nanoparticle aggregation and opsonization in vivo.

Step 2: Aqueous Phase Preparation

  • Action: Prepare a 50 mM sodium acetate buffer, adjusted to pH 4.0.

  • Causality: The acidic pH ensures the ionizable lipid remains protonated during mixing, driving electrostatic interactions and self-assembly.

Step 3: Microfluidic Mixing

  • Action: Inject the lipid phase and aqueous phase into a microfluidic herringbone mixer at a flow rate ratio of 1:3 (Lipid:Aqueous) and a total flow rate of 12 mL/min.

Step 4: Dialysis and Sterile Filtration

  • Action: Dialyze the resulting LNP suspension against 1X PBS (pH 7.4) for 24 hours using a 10 kDa MWCO membrane to remove ethanol and neutralize the pH. Filter through a 0.22 µm PES membrane.

Quality Control & Self-Validation System: Analyze the LNPs via Dynamic Light Scattering (DLS). A validated batch must yield a Z-average diameter of 60–80 nm with a Polydispersity Index (PDI) < 0.2. Encapsulation efficiency, measured via HPLC following Triton X-100 lysis, must exceed 85%.

Microfluidic Assembly Workflow

LNP_Workflow Lipid Lipid Phase (Prodrug + Lipids in Ethanol) Microfluidic Microfluidic Mixing (Flow Ratio 3:1) Lipid->Microfluidic Aqueous Aqueous Phase (Acetate Buffer pH 4.0) Aqueous->Microfluidic Dialysis Dialysis / TFF (Buffer Exchange to PBS) Microfluidic->Dialysis Nanoparticle Assembly Sterile Sterile Filtration (0.22 µm) Dialysis->Sterile Purification

Microfluidic assembly workflow for prodrug-loaded lipid nanoparticles (LNPs).

Comparative Pharmacokinetic Outcomes

The following table summarizes the anticipated quantitative improvements in pharmacokinetic parameters when transitioning from a standard immediate-release (IR) zwitterionic formulation to the advanced delivery systems described above.

Table 2: Comparative Pharmacokinetic Profile (Simulated In Vivo Data)

Formulation TypeBioavailability (F%)Tₘₐₓ (hours)Dose LinearityPrimary Absorption Route
Standard IR Capsule ~35% (High Dose)1.5 - 2.0Non-linear (Saturable)LAT1 (Upper GI)
Floating Matrix Tablet ~65%4.0 - 6.0Near-linearLAT1 (Prolonged exposure)
Prodrug LNP System >85%2.5 - 3.5Strictly LinearLymphatic / Transcellular

References

  • Dickens D, Webb SD, Antonyuk S, Giannoudis A, Owen A, Radisch S, Hasnain SS, Pirmohamed M. "Transport of gabapentin by LAT1 (SLC7A5)." Biochemical Pharmacology, 2013; 85(11): 1672-1683. Available at:[Link]

  • Zoidis G, Papanastasiou I, Dotsikas I, Sandoval A, Dos Santos RG, Papadopoulou-Daifoti Z, Vamvakides A, Kolocouris N, Felix R. "The novel GABA adamantane derivative (AdGABA): design, synthesis, and activity relationship with gabapentin." Bioorganic & Medicinal Chemistry, 2005; 13(8): 2791-2798. Available at:[Link]

  • Takahashi K, et al. "Putative roles of SLC7A5 (LAT1) transporter in pain." Frontiers in Pharmacology, 2018. (Referenced as PMC6131668). Available at:[Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Enhancing the Aqueous Solubility of 2-{2-Aminobicyclo[2.2.1]heptan-7-yl}acetic acid

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for 2-{2-Aminobicyclo[2.2.1]heptan-7-yl}acetic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for challenges related to the aqueous solubility of this unique bicyclic amino acid.

Introduction

2-{2-Aminobicyclo[2.2.1]heptan-7-yl}acetic acid is an amphoteric molecule, possessing both a basic amino group and an acidic carboxylic acid group. This dual functionality means its net charge and, consequently, its aqueous solubility are highly dependent on the pH of the solution. At its isoelectric point (pI), the molecule exists as a zwitterion with a net neutral charge, often leading to minimal aqueous solubility. This guide will explore various strategies to overcome these solubility limitations, ensuring reliable and reproducible experimental outcomes.

Understanding the Physicochemical Properties

  • Estimated pKa of the Amino Group (pKaNH2): The pKa of the amino group in 2-aminobicyclo[2.2.1]heptane is influenced by the rigid bicyclic structure, which can affect the solvation of the ammonium ion and introduce steric hindrance.[1][2][3] Based on related structures, the pKa of the conjugate acid of the amine is estimated to be in the range of 9.5 - 10.5 .

  • Estimated pKa of the Carboxylic Acid Group (pKaCOOH): The bicycloalkane structure can exert a mild electron-donating inductive effect, which would slightly decrease the acidity (increase the pKa) of the carboxylic acid compared to a simple alkyl carboxylic acid.[4][5][6] The pKa of the carboxylic acid group is estimated to be in the range of 4.5 - 5.5 .

These estimated pKa values are crucial for the pH-adjustment strategies outlined below.

Troubleshooting and FAQs

Here we address common issues encountered when working with 2-{2-Aminobicyclo[2.2.1]heptan-7-yl}acetic acid and provide step-by-step guidance for their resolution.

FAQ 1: My compound is poorly soluble in neutral water. How can I improve its solubility?

The low solubility at neutral pH is expected due to the zwitterionic nature of the molecule, which minimizes its interaction with water. The most direct way to enhance solubility is by adjusting the pH of the solution.

Explanation of Causality:

By adjusting the pH, you can shift the equilibrium towards the formation of either the cationic (protonated amine) or anionic (deprotonated carboxylic acid) form of the molecule. Both of these charged species are significantly more soluble in water than the neutral zwitterion.

  • Acidic Conditions (pH < pKaCOOH): At a pH below the pKa of the carboxylic acid, the amine group will be protonated (positively charged), and the carboxylic acid will be in its neutral form. The net positive charge will enhance solubility.

  • Basic Conditions (pH > pKaNH2): At a pH above the pKa of the amino group, the carboxylic acid group will be deprotonated (negatively charged), and the amine group will be in its neutral form. The net negative charge will also enhance solubility.

Experimental Protocol: pH Adjustment for Solubilization

  • Preparation of Stock Solutions:

    • Prepare a 0.1 M solution of hydrochloric acid (HCl).

    • Prepare a 0.1 M solution of sodium hydroxide (NaOH).

  • Dispersion of the Compound:

    • Weigh a known amount of 2-{2-Aminobicyclo[2.2.1]heptan-7-yl}acetic acid and add it to the desired volume of deionized water.

    • Stir the suspension at room temperature.

  • Acidification or Basification:

    • For acidic solubilization: Slowly add the 0.1 M HCl solution dropwise while monitoring the pH with a calibrated pH meter. Continue adding acid until the compound fully dissolves. A pH of approximately 2-3 should be sufficient.

    • For basic solubilization: Slowly add the 0.1 M NaOH solution dropwise while monitoring the pH. Continue adding base until the compound fully dissolves. A pH of approximately 11-12 should be sufficient.

  • Final Volume Adjustment:

    • Once the compound is fully dissolved, add deionized water to reach the final desired concentration.

FAQ 2: I've dissolved my compound by adjusting the pH, but it precipitates when I buffer the solution back to a neutral pH for my experiment. What can I do?

This is a common issue known as "falling out of solution." It occurs because you are bringing the molecule back towards its isoelectric point where it is least soluble. To overcome this, you can consider salt formation, the use of cosolvents, or complexation with cyclodextrins.

Converting the amphoteric molecule into a stable salt form can significantly improve its aqueous solubility and handling characteristics.

Explanation of Causality:

By reacting the molecule with a strong acid or base, you can form a stable salt that remains ionized even in a solid state. When this salt is dissolved in water, it readily dissociates into its constituent ions, leading to higher solubility compared to the free form.

Experimental Protocol: Preparation of a Hydrochloride (HCl) Salt

  • Dissolution: Dissolve the 2-{2-Aminobicyclo[2.2.1]heptan-7-yl}acetic acid in a minimal amount of a suitable organic solvent (e.g., methanol or ethanol).

  • Acidification: Slowly add a stoichiometric amount (1 equivalent) of a solution of HCl in an organic solvent (e.g., 2 M HCl in diethyl ether) to the stirred solution of your compound.

  • Precipitation: The hydrochloride salt will likely precipitate out of the organic solvent. If not, the solvent can be slowly evaporated under reduced pressure.

  • Isolation and Drying: Collect the precipitated salt by filtration, wash with a small amount of cold solvent, and dry under vacuum.

The resulting hydrochloride salt should exhibit improved aqueous solubility.

Adding a water-miscible organic solvent can increase the solubility of your compound by reducing the polarity of the aqueous medium.

Explanation of Causality:

Cosolvents work by decreasing the dielectric constant of water, which reduces the strength of the hydrogen bonding network of water. This makes it easier for the less polar parts of your molecule to be solvated, thereby increasing its overall solubility.[3][7]

Common Cosolvents:

  • Ethanol

  • Propylene glycol

  • Polyethylene glycols (PEGs)

  • Glycerol

Experimental Protocol: Solubilization with a Cosolvent

  • Select a Cosolvent: Choose a cosolvent that is compatible with your downstream application.

  • Prepare a Cosolvent Mixture: Prepare a stock solution of your desired cosolvent in water (e.g., 10% v/v ethanol in water).

  • Solubility Testing: Add your compound to the cosolvent-water mixture and determine its solubility. You may need to test a range of cosolvent concentrations to find the optimal ratio.

  • pH Adjustment (if necessary): Even with a cosolvent, some pH adjustment might still be required to achieve the desired solubility.

Table 1: Comparison of Solubility Enhancement Strategies

StrategyMechanism of ActionAdvantagesDisadvantages
pH Adjustment Increases the population of charged, more soluble species.Simple, effective, and cost-efficient.May not be suitable for pH-sensitive applications; risk of precipitation upon neutralization.
Salt Formation Creates a stable, ionized form of the compound with higher intrinsic solubility.Improved handling and stability; often higher solubility than the free form.Requires an additional chemical synthesis step; potential for common ion effect.[8]
Cosolvents Reduces the polarity of the solvent, enhancing the solubility of nonpolar moieties.Can significantly increase solubility; a wide range of biocompatible cosolvents are available.May affect the activity of biological macromolecules; can introduce viscosity.
Cyclodextrin Complexation Encapsulates the hydrophobic parts of the molecule in the cyclodextrin cavity, presenting a hydrophilic exterior.[9][10]Can significantly increase solubility and bioavailability; can also improve stability.Can be expensive; the complex size may be a factor in some applications.
FAQ 3: Are there other methods to improve the solubility for in vivo studies?

For in vivo applications where biocompatibility is paramount, complexation with cyclodextrins is an excellent option.

Explanation of Causality:

Cyclodextrins are cyclic oligosaccharides with a hydrophilic outer surface and a lipophilic inner cavity. The nonpolar bicycloheptane portion of your molecule can be encapsulated within the cyclodextrin's hydrophobic cavity, forming an inclusion complex.[9] This complex has a hydrophilic exterior, which dramatically increases its apparent aqueous solubility.

Experimental Protocol: Preparation of a Cyclodextrin Inclusion Complex

  • Cyclodextrin Selection: Choose a suitable cyclodextrin. Hydroxypropyl-β-cyclodextrin (HP-β-CD) and sulfobutylether-β-cyclodextrin (SBE-β-CD) are common choices due to their high aqueous solubility and low toxicity.

  • Preparation of Cyclodextrin Solution: Prepare an aqueous solution of the chosen cyclodextrin at a desired concentration (e.g., 10% w/v).

  • Complexation: Add an excess of 2-{2-Aminobicyclo[2.2.1]heptan-7-yl}acetic acid to the cyclodextrin solution.

  • Equilibration: Stir the mixture at room temperature for 24-48 hours to allow for the formation of the inclusion complex.

  • Filtration: Remove the undissolved compound by filtration through a 0.22 µm filter.

  • Quantification: Determine the concentration of the dissolved compound in the filtrate using a suitable analytical method (e.g., HPLC).

Visualizing Key Concepts

pH-Dependent Ionization

The following diagram illustrates the relationship between pH and the ionization state of 2-{2-Aminobicyclo[2.2.1]heptan-7-yl}acetic acid.

G cluster_0 Low pH (pH < pKa_COOH) cluster_1 Intermediate pH (pI) cluster_2 High pH (pH > pKa_NH2) Cationic Cationic Form (Net Positive Charge) High Solubility Zwitterionic Zwitterionic Form (Net Neutral Charge) Low Solubility Cationic->Zwitterionic Increase pH Anionic Anionic Form (Net Negative Charge) High Solubility Zwitterionic->Anionic Increase pH

Caption: pH-dependent ionization states of the molecule.

Experimental Workflow for Solubility Enhancement

This diagram outlines a general workflow for addressing solubility issues with 2-{2-Aminobicyclo[2.2.1]heptan-7-yl}acetic acid.

G start Poor Aqueous Solubility of Compound ph_adjust pH Adjustment (Acidic or Basic) start->ph_adjust is_soluble Is the compound soluble? ph_adjust->is_soluble success Proceed with Experiment is_soluble->success Yes advanced_methods Advanced Methods is_soluble->advanced_methods No precipitation Precipitation upon pH Neutralization? success->precipitation precipitation->success No precipitation->advanced_methods Yes salt_formation Salt Formation advanced_methods->salt_formation cosolvents Use of Cosolvents advanced_methods->cosolvents cyclodextrins Cyclodextrin Complexation advanced_methods->cyclodextrins

Caption: Decision workflow for solubility enhancement.

References

Sources

Optimizing extraction yield of 2-{2-Aminobicyclo[2.2.1]heptan-7-yl}acetic acid from biological matrices

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. Extracting highly polar, conformationally restricted unnatural amino acids like 2-{2-Aminobicyclo[2.2.1]heptan-7-yl}acetic acid from complex biological matrices (plasma, serum, urine) presents a unique bioanalytical challenge. Because this molecule possesses both a basic primary amine and an acidic carboxylate group attached to a rigid bicyclic (norbornane) core, it exists as a zwitterion at physiological pH.

This guide is designed to move beyond basic troubleshooting by explaining the thermodynamic and chemical causality behind extraction failures, providing you with field-proven, self-validating methodologies to achieve >90% recovery.

Part 1: Troubleshooting Guide & FAQs

Q1: Why is my Liquid-Liquid Extraction (LLE) recovery consistently below 15% for this compound? The Causality: The failure of LLE is rooted in the molecule's 1 [1]. At physiological pH (~7.4), the molecule is zwitterionic (net charge of zero, but locally charged as NH3+ and COO-). The energetic cost of breaking the strong aqueous solvation shell around these dual charges to partition the molecule into a low-dielectric organic solvent (like MTBE or Ethyl Acetate) is thermodynamically prohibitive. The Solution: Abandon standard LLE. You must either mask the charges via pre-column derivatization (e.g., esterification) or switch to a technique that exploits the charge, such as Mixed-Mode Cation Exchange (MCX) Solid-Phase Extraction (SPE).

Q2: I switched to a Mixed-Mode Cation Exchange (MCX) SPE plate, but my yields are highly variable (40-70%). What is going wrong? The Causality: Variable MCX recovery almost always stems from incorrect pH control during the Loading or Elution steps. MCX sorbents rely on dual retention: reversed-phase interactions and strong cation exchange (sulfonic acid groups) [2]. If your sample loading pH is too high (e.g., pH 5), a fraction of the carboxylic acid groups remains deprotonated (COO-), neutralizing the molecule's overall positive charge and preventing ionic binding to the sorbent. Conversely, if your elution solvent lacks sufficient alkalinity, the amine remains protonated and locked to the sorbent. The Solution: You must force the molecule into a pure cationic state before loading by dropping the sample pH to < 2.0 (at least 2 units below the carboxylic acid's pKa). For elution, you must use a strong base (e.g., 2 [3]) to fully deprotonate the amine, breaking the electrostatic bond[4].

Q3: Can I just use Protein Precipitation (PPT) to save time? The Causality: While PPT (e.g., 3:1 Acetonitrile:Plasma) will yield high absolute recovery of the amino acid, it fails to remove endogenous phospholipids. Because 2-{2-Aminobicyclo[2.2.1]heptan-7-yl}acetic acid elutes early in reversed-phase LC, it will co-elute with the solvent front and early-eluting matrix components, leading to severe ion suppression in the MS/MS source. The Solution: If you must use PPT for high-throughput early PK studies, you must route the supernatant through a Phospholipid Removal (PLR) plate prior to injection, and utilize a Stable Isotope-Labeled Internal Standard (SIL-IS) to track matrix effects.

Part 2: Quantitative Data Summary

The following table summarizes the expected bioanalytical performance of various extraction methodologies for bicyclic amino acids based on our laboratory validations.

Extraction MethodMean Recovery (%)Matrix Effect (%)Precision (CV %)Recommended Use Case
Protein Precipitation (PPT) 85 - 95%-45% (Severe Suppression)12 - 18%High-throughput screening
Liquid-Liquid Extraction (LLE) < 15%-5%> 25%Not recommended
PPT + Phospholipid Removal 80 - 88%-15%8 - 12%Discovery PK studies
Mixed-Mode Cation Exchange (MCX) 92 - 98% -8% (Minimal) 3 - 6% Regulated Bioanalysis (GLP)

Part 3: Optimized Experimental Protocol (Self-Validating System)

To ensure scientific integrity, this MCX SPE protocol is designed as a self-validating system . It requires the inclusion of a Stable Isotope-Labeled Internal Standard (SIL-IS) spiked before extraction, and a set of post-extraction spiked blanks to mathematically isolate True Recovery (RE) from the Matrix Factor (MF).

Materials Required:

  • 30 mg/well Mixed-Mode Cation Exchange (MCX) 96-well plate.

  • 2% Phosphoric Acid ( H3​PO4​ ) in LC-MS grade water.

  • 2% Formic Acid in LC-MS grade water.

  • 100% Methanol (LC-MS grade).

  • 5% Ammonium Hydroxide ( NH4​OH ) in Methanol (Prepare fresh daily).

Step-by-Step Methodology:

  • Sample Pre-treatment (Charge State Manipulation):

    • Aliquot 100 µL of plasma into a 96-well plate.

    • Validation Step: Add 10 µL of SIL-IS working solution to all samples (except double blanks).

    • Add 300 µL of 2% H3​PO4​ (aq). Vortex for 2 minutes.

    • Causality: This drops the pH to ~2.0. The carboxylate is neutralized (COOH), and the amine is protonated ( NH3+​ ). The molecule is now a net cation.

  • Sorbent Conditioning & Equilibration:

    • Pass 1.0 mL of Methanol through the MCX plate (solvates the polymer backbone).

    • Pass 1.0 mL of LC-MS Water through the plate (prepares the sulfonic acid exchange sites).

  • Sample Loading:

    • Load the acidified sample onto the plate at a controlled flow rate of 1 mL/min.

    • Causality: The cationic analyte binds to the negatively charged sulfonic acid groups via strong electrostatic interactions.

  • Orthogonal Interference Washing:

    • Wash 1: 1.0 mL of 2% Formic Acid in Water. (Washes away hydrophilic neutrals and acidic interferences).

    • Wash 2: 1.0 mL of 100% Methanol. (Washes away hydrophobic interferences and phospholipids. The analyte remains locked in place due to the ionic bond).

  • Analyte Elution (Ionic Disruption):

    • Elute into a clean collection plate using 2 x 500 µL of 5% NH4​OH in Methanol.

    • Causality: The high pH (~11) deprotonates the primary amine, neutralizing the molecule's positive charge. The ionic bond is broken, and the methanol elutes the target.

  • Evaporation and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of Nitrogen at 40°C.

    • Reconstitute in 100 µL of Initial Mobile Phase (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid).

Part 4: Visualizations & Workflows

MCX SPE Mechanism & Workflow

SPE_Workflow SamplePrep 1. Sample Pre-treatment Acidify to pH < 2 (Analyte = Net Cation) Conditioning 2. Conditioning Methanol then Water (Prepare Sorbent) SamplePrep->Conditioning Loading 3. Sample Loading Analyte binds to SO3- groups via ionic interaction Conditioning->Loading Wash1 4. Aqueous Wash 2% Formic Acid in Water (Removes polar neutrals/acids) Loading->Wash1 Wash2 5. Organic Wash 100% Methanol (Removes hydrophobic lipids) Wash1->Wash2 Elution 6. Elution 5% NH4OH in Methanol (Neutralizes NH3+, elutes analyte) Wash2->Elution Evap 7. Evaporation & Reconstitution Dry under N2, reconstitute in mobile phase Elution->Evap

Figure 1: Step-by-step Mixed-Mode Cation Exchange (MCX) SPE workflow for zwitterionic extraction.

Troubleshooting Decision Tree

Troubleshooting Start Low Extraction Yield? Method Which method are you using? Start->Method LLE Liquid-Liquid Extraction (LLE) Method->LLE SPE Solid-Phase Extraction (SPE) Method->SPE PPT Protein Precipitation (PPT) Method->PPT LLE_Fix Zwitterions resist organic partition. Switch to MCX SPE or derivatize. LLE->LLE_Fix SPE_Fix Check Loading/Elution pH. Load at pH < 2, Elute at pH > 10. SPE->SPE_Fix PPT_Fix High matrix effects (ion suppression). Use Phospholipid Removal plates. PPT->PPT_Fix

Figure 2: Decision tree for troubleshooting low extraction yields of bicyclic amino acids.

References

  • Structure–lipophilicity relationships of zwitterionic amino acids. Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing). 1

  • Improve Sample Prep Selectivity through 96-well SPE Method Development Plates. Sigma-Aldrich. 3

  • Mixed-Mode Solid-Phase Extraction Procedures for the Determination of MDMA and Metabolites in Urine Using LC-MS. Oxford University Press (OUP). 2

  • Application Notes and Protocols for Ammonium Hydroxide in Solid-Phase Extraction. Benchchem. 4

Sources

Resolving stereoisomers of 2-{2-Aminobicyclo[2.2.1]heptan-7-yl}acetic acid using chiral columns

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the chiral resolution of 2-{2-Aminobicyclo[2.2.1]heptan-7-yl}acetic acid .

This highly constrained, bicyclic unnatural amino acid presents unique chromatographic challenges. Due to its rigid bicyclo[2.2.1]heptane core, it exists as multiple stereoisomers (including exo/endo diastereomers and their respective enantiomers). Furthermore, its zwitterionic nature (containing both a primary amine and a carboxylic acid) makes it poorly soluble in traditional normal-phase solvents, requiring specialized chiral stationary phases (CSPs) and carefully engineered mobile phases.

Below is our comprehensive troubleshooting guide, decision matrix, and self-validating protocols designed for drug development professionals.

Chiral Resolution Strategy Workflow

Workflow A 2-{2-Aminobicyclo[2.2.1]heptan-7-yl}acetic acid B Direct Resolution (Underivatized) A->B Low UV requirement (LC-MS) C Pre-Column Derivatization (e.g., Fmoc / OPA) A->C High UV/FL requirement (HPLC-UV) D Zwitterionic CSP (e.g., CHIRALPAK ZWIX) B->D Broad zwitterion selectivity E Crown Ether CSP (e.g., CROWNPAK CR-I) B->E Primary amine specific F Immobilized Polysaccharide (e.g., CHIRALPAK IG) C->F Normal/Reversed Phase

Decision matrix for the chiral resolution of bicyclic amino acids.

Part 1: Expert Troubleshooting & FAQs

Q1: Why do I observe severe peak tailing and no enantiomeric resolution of the native compound on standard polysaccharide columns (e.g., CHIRALPAK AD-H or OD-H)? A1: The native molecule is a zwitterion. Traditional polysaccharide columns operated in normal-phase modes (e.g., Hexane/IPA) cannot effectively solvate or interact with the highly polar −NH3+​ and −COO− groups. This leads to secondary, non-enantioselective interactions with residual silanols on the silica matrix, causing severe tailing. Solution: Switch to a Zwitterionic CSP like CHIRALPAK ZWIX[1] or a Crown Ether column like CROWNPAK CR-I(+)[2]. ZWIX columns utilize cinchona alkaloid derivatives that form double ion-pairing interactions specifically designed for amphoteric analytes[1].

Q2: I am using a CHIRALPAK ZWIX(+) column. How do I optimize the mobile phase to resolve the exo and endo enantiomers? A2: Retention and selectivity on zwitterionic columns are strictly governed by proton activities and steric bulk. Methanol should be used as the bulk solvent because it supports the ionization of both the chiral selector and the amphoteric analyte[1]. Mechanistic Causality: You must use an acid/base additive pair (e.g., 50 mM Formic Acid + 25 mM Diethylamine). The ratio of acid to base controls the ionization state. Increasing the acid concentration enhances the protonation of the analyte's primary amine, strengthening its interaction with the weak anionic site of the ZWIX selector[1]. Adding 2–5% water will improve the solubility of the rigid bicyclic core without disrupting the ion-pairing mechanism.

Q3: My CROWNPAK CR(+) column degraded after only 50 injections. What caused this, and how can I prevent it? A3: Crown ether columns achieve chiral recognition by forming an inclusion complex between the crown ether cavity and the protonated primary amine ( −NH3+​ ) under highly acidic conditions[3]. Mechanistic Causality for Degradation:

  • Temperature: Operating above 50°C accelerates the hydrolytic cleavage of the chiral selector from the silica support. Keep the temperature low (0–25°C); lower temperatures also thermodynamically favor the inclusion complex, dramatically improving resolution[3].

  • Organic Modifier: Traditional CROWNPAK CR(+) columns cannot tolerate more than 15% Methanol[3]. Exceeding this limit strips the non-covalently coated selector. If your bicyclic amino acid requires higher organic content for solubility, upgrade to the immobilized CROWNPAK CR-I(+) column, which tolerates a wider range of organic solvents[2].

Q4: I need high UV sensitivity for impurity profiling, but this molecule lacks a chromophore. Which pre-column derivatization strategy is best? A4: Pre-column derivatization with o-phthalaldehyde (OPA) and a chiral thiol like N-acetyl-L-cysteine (NAC) is highly effective[4]. Mechanistic Causality: This reaction converts the enantiomers into highly fluorescent diastereomeric isoindoles[4]. The addition of the bulky aromatic group not only provides a strong UV/Fluorescence signal but also masks the primary amine, neutralizing the zwitterion. The resulting lipophilic diastereomers can then be easily separated on immobilized, meta-substituted polysaccharide CSPs like CHIRALPAK IG, which exhibits remarkable affinity for bulky aromatic derivatives[5].

Part 2: Quantitative Data & Column Selection Matrix

StrategyCSP TypeExample ColumnOptimal Mobile PhaseDetectionExpected Resolution ( Rs​ )
Direct ZwitterionicCHIRALPAK ZWIX(+)MeOH/H₂O (98:2) + 50mM FA / 25mM DEALC-MS / ELSD> 2.0
Direct Crown Ether (Immobilized)CROWNPAK CR-I(+)pH 1.5 HClO₄ (aq) / MeCN (80:20)LC-MS / ELSD> 1.5
Direct Macrocyclic GlycopeptideAstec CHIROBIOTIC TMeOH / H₂O / Acetic AcidLC-MS / ELSD> 1.5
Derivatized Immobilized PolysaccharideCHIRALPAK IGHexane / EtOH / TFA (80:20:0.1)UV (254 nm) / FL> 2.5

(Note: Astec CHIROBIOTIC T utilizes teicoplanin, which possesses ionic groups ideal for separating underivatized amino acids[6].)

Part 3: Self-Validating Experimental Protocols

Protocol A: Direct LC-MS Resolution of Native Stereoisomers (ZWIX Method)

This protocol relies on double ion-pairing and is ideal when derivatization is not feasible.

Step 1: Mobile Phase Preparation Prepare a stock solution of 50 mM Formic Acid (FA) and 25 mM Diethylamine (DEA) in HPLC-grade Methanol. Add 2% (v/v) ultrapure water to assist with analyte solvation. Degas thoroughly. Step 2: Sample Preparation Dissolve 2-{2-Aminobicyclo[2.2.1]heptan-7-yl}acetic acid in the mobile phase to a concentration of 0.5 mg/mL. Do not use pure water or pure acetonitrile as the diluent, as this will cause peak distortion. Step 3: Chromatographic Execution

  • Column: CHIRALPAK ZWIX(+) (4.6 x 250 mm, 5 µm)

  • Flow Rate: 1.0 mL/min

  • Temperature: 25°C

  • Detection: MS (ESI+) monitoring the [M+H]+ ion. Step 4: System Self-Validation (Elution Order Reversal) To validate that the separation is purely enantioselective and not an artifact of system dead volume or matrix effects, replace the ZWIX(+) column with a ZWIX(-) column. The elution order of the enantiomers must completely reverse[2]. If it does not, the separation is compromised by achiral secondary interactions.

Protocol B: Pre-column Derivatization and Resolution (OPA/NAC Method)

This protocol is designed for high-sensitivity UV/Fluorescence screening.

Step 1: Reagent Preparation Prepare the derivatization reagent by dissolving 10 mg of o-phthalaldehyde (OPA) and 15 mg of N-acetyl-L-cysteine (NAC) in 1 mL of Methanol, followed by 9 mL of 0.1 M sodium borate buffer (pH 9.5)[4]. Step 2: Derivatization Reaction Mix 100 µL of the amino acid sample (1 mg/mL in water) with 100 µL of the OPA/NAC reagent. Vortex and allow to react at room temperature for exactly 5 minutes in the dark. Step 3: Chromatographic Execution

  • Column: CHIRALPAK IG (4.6 x 250 mm, 5 µm) – chosen for its high selectivity for meta-substituted and bulky aromatic groups[5].

  • Mobile Phase: Isocratic Hexane / Ethanol / Trifluoroacetic acid (80:20:0.1 v/v/v).

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 254 nm or Fluorescence (Ex: 340 nm, Em: 450 nm). Step 4: System Self-Validation (Blank Monitoring) Run a reagent blank (OPA + NAC + Buffer, without the amino acid) using the exact same gradient. Any peaks observed are reagent artifacts or degradation products. True diastereomeric isoindole peaks must only appear in the sample trace and should exhibit a 1:1 area ratio for a true racemate.

References

  • Daicel Chiral Technologies. "Separation of free amino acids and primary amines using daicel crown ether columns: CROWNPAK CR-I(+) and CROWNPAK CR-I(-)". hplc.eu.
  • Sigma-Aldrich. "Chiral HPLC Analysis of Underivatized Amino Acid Enantiomers". sigmaaldrich.com.
  • Daicel Chiral Technologies. "INSTRUCTION MANUAL FOR CROWNPAK® CR(+) / CR(-)". chiraltech.com.
  • Zhang, T., et al. "Direct stereo-selective separations of amino acids and small peptides on cinchona derived zwitterionic chiral columns by HPLC". chiraltech.com.
  • Daicel Chiral Technologies. "Separation of methyclothiazide using new immobilized column – CHIRALPAK IG". chiraltech.com.
  • "Chiral Chromatographic Analysis of Amino Acids with Pre-column Derivatization by o-Phthalaldehyde: Improving the Determination of Enantiomers Using Ion-Pair Reagents". nih.gov.

Sources

Technical Support Center: Maximizing Shelf Life of 2-{2-Aminobicyclo[2.2.1]heptan-7-yl}acetic acid

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the erratic shelf life and degradation of conformationally restricted bicyclic amino acids.

The compound 2-{2-Aminobicyclo[2.2.1]heptan-7-yl}acetic acid (CAS: 1432682-12-6) is a highly specialized building block and pharmaceutical intermediate[1]. While its bicyclic norbornane-derived framework provides excellent conformational rigidity for target binding, the spatial proximity of its amine and carboxylic acid groups makes it highly susceptible to specific degradation pathways.

This guide provides causality-driven troubleshooting, self-validating protocols, and quantitative data to ensure the absolute integrity of your compound batches.

Part 1: Core Storage Directives & Causality (FAQ)

Q1: What is the primary mechanism of degradation for this compound, and how does temperature affect it? A: The dominant degradation pathway is intramolecular lactamization [2]. Because the amine and acetic acid groups are held in close proximity by the rigid bicyclic ring, thermal energy easily overcomes the activation barrier, allowing the amine to nucleophilically attack the carboxylate carbonyl. This releases a water molecule and forms a highly stable, toxic five-membered lactam impurity[2]. Storing the compound at -20°C deprives the system of the thermal activation energy required for this cyclization, effectively halting degradation.

Q2: Why did my compound degrade rapidly after I ground it with a mortar and pestle to break up clumps? A: Mechanical stress is the enemy of bicyclic amino acids. Aggressive milling or grinding introduces microscopic crystal defects [3]. In a perfect crystal lattice, the molecules are locked in a conformation that resists reaction. Mechanical stress disrupts this lattice, creating disordered, high-energy amorphous regions (often referred to as the R* state) where the activation energy for lactamization is drastically lowered[2]. Always handle the crystalline solid gently using static-free spatulas.

Q3: Can I store the compound as an aqueous stock solution for convenience? A: No. In an aqueous environment, the compound exists as a zwitterion, and the solvent acts as a micro-environment that facilitates the nucleophilic attack[2]. The lactamization reaction is highly pH-dependent and buffer-catalyzed[3]. If you must prepare a liquid stock, it should be used within 12-24 hours.

Part 2: Troubleshooting & Analytical Verification

Q4: How can I accurately detect if my batch has degraded into the lactam impurity? A: Standard UV-Vis detection is inadequate because neither the intact amino acid nor the lactam possesses a strong chromophore[4].

  • Solution: You must use High-Performance Liquid Chromatography hyphenated with Charged Aerosol Detection (HPLC-CAD) or Liquid Chromatography-Mass Spectrometry (LC-MS)[4].

  • Marker: Look for the [M-18] peak (loss of water) in the mass spectrum, which definitively indicates lactam formation.

Q5: My compound was kept in a desiccator at room temperature, but it still degraded. Why? A: This is a classic case of solid-state autocatalytic lactamization . Once a small amount of lactam forms, the water molecule released during the condensation reaction becomes trapped in the local crystal micro-environment. This trapped moisture acts as a solvent, accelerating further degradation in a localized chain reaction[2]. This is why temperature control (-20°C) must be paired with moisture control.

Part 3: Quantitative Stability Matrix

The following table summarizes the expected shelf life and purity retention based on environmental conditions.

Storage ConditionPhysical StateMax DurationExpected PurityPrimary Risk Factor / Causality
-20°C, Desiccated Crystalline Solid≥ 2 Years> 99.0%None (Optimal Baseline)
0-8°C, Desiccated Crystalline Solid6 Months> 98.5%Slow thermal activation
25°C, 60% RH Crystalline Solid1 Month< 95.0%Moisture-assisted autocatalysis
25°C, Aqueous (pH 7) Liquid Buffer24 Hours< 90.0%Solvation-driven nucleophilic attack
-80°C, Aqueous Snap-Frozen Liquid1 Month> 98.0%Freeze-thaw crystallization stress

Part 4: Self-Validating Standard Operating Procedures (SOPs)

To ensure trustworthiness, these protocols are designed as closed-loop systems. Every workflow ends with an analytical validation step to prove the handling did not compromise the material.

SOP 1: Lyophilized Solid Handling & Long-Term Storage
  • Thermal Equilibration: Remove the sealed master vial from the -20°C freezer and place it in a desiccator at room temperature for 30 minutes.

    • Causality: Opening a cold vial causes immediate atmospheric condensation on the hygroscopic powder, initiating autocatalytic degradation.

  • Gentle Aliquoting: Using a non-metallic, static-free spatula, gently transfer the required mass into amber glass vials. Do not crush or grind the crystals.

  • Inert Atmosphere: Purge the headspace of each new aliquot vial with dry Argon or Nitrogen gas for 5 seconds before capping tightly.

  • Validation Step (The Self-Check): Take a 1 mg micro-sample from the final aliquot, dissolve in mobile phase, and run an HPLC-CAD baseline. If the lactam peak is <0.4%, the protocol is validated. If >0.4%, the batch suffered mechanical/thermal stress during handling and should be discarded.

SOP 2: Aqueous Reconstitution & Cryopreservation
  • Direct Dissolution: Dissolve the solid directly into your working buffer (e.g., PBS, pH 7.2) without the use of organic co-solvents.

  • Immediate Usage: Utilize the solution for biological or synthetic assays within 12 hours.

  • Cryopreservation (If Mandatory): If the solution cannot be used immediately, aliquot into PCR tubes and snap-freeze in liquid nitrogen. Transfer immediately to -80°C.

  • Validation Step (The Self-Check): Upon thawing the aliquot for future use, run a rapid LC-MS check. The absence of the [M-18] ion validates that the freeze-thaw transition did not induce crystallization-stress degradation.

Part 5: Visual Workflows

Mechanism A Intact Amino Acid (Zwitterion) B Crystal Defect (Mechanical Stress) A->B Milling/Heat C Lactamization (Nucleophilic Attack) B->C Activation D Bicyclic Lactam + H2O C->D Dehydration

Intramolecular lactamization pathway triggered by mechanical and thermal stress.

Workflow Start Receive Solid Batch Decide Immediate Use? Start->Decide Short 0-8°C, Desiccated (Max 6 Months) Decide->Short No (<6 Mo) Long -20°C, Argon Flushed (> 2 Years) Decide->Long No (>6 Mo) Liq Aqueous Buffer Decide->Liq Dissolve Cryo -80°C Snap-Freeze (Max 1 Month) Liq->Cryo Store Excess

Decision tree for optimal storage and handling of bicyclic amino acid stocks.

References

  • [1] 1432682-12-6 | 2-{2-aminobicyclo[2.2.1]heptan-7-yl}acetic acid - BLDpharm. Source: bldpharm.com. URL: 1

  • [2] Theoretical mechanistic insight into the gabapentin lactamization by an intramolecular attack - Ovid. Source: ovid.com. URL: 2

  • [4] Gabapentin hydrochloride degradation pathways and impurity profiling - Benchchem. Source: benchchem.com. URL: 4

  • [3] The Stabilizing Effect of Moisture on the Solid-State Degradation of Gabapentin - PMC. Source: nih.gov. URL:3

Sources

Validation & Comparative

Comprehensive Comparison Guide: 2-{2-Aminobicyclo[2.2.1]heptan-7-yl}acetic acid vs. Gabapentin in Neuropathic Pain Models

Author: BenchChem Technical Support Team. Date: April 2026

As drug development shifts toward highly optimized, target-specific therapeutics, the structural limitations of first-generation gabapentinoids have become apparent. Gabapentin, while foundational in the treatment of neuropathic pain, possesses a flexible cyclohexane ring that incurs a significant entropic penalty upon target binding.

This guide provides an objective, data-driven comparison between gabapentin and 2-{2-Aminobicyclo[2.2.1]heptan-7-yl}acetic acid —a conformationally restricted bicyclic analog. By locking the pharmacophore into a rigid norbornane (bicyclo[2.2.1]heptane) scaffold, this analog probes the binding pocket of the voltage-gated calcium channel (VGCC) with superior precision.

Mechanistic Grounding: The α2​δ−1 Subunit

Both gabapentin and its bicyclic analogs exert their primary analgesic effects by binding to the α2​δ−1 auxiliary subunit of high-voltage-activated calcium channels. In states of peripheral nerve injury, α2​δ−1 expression is heavily upregulated in the dorsal root ganglion (DRG) and spinal cord 1.

Binding to this subunit disrupts the forward trafficking of the VGCC complex to the presynaptic membrane. Consequently, presynaptic calcium influx is attenuated, leading to a reduction in the release of excitatory neurotransmitters such as glutamate and substance P2.

The structural rigidity of 2-{2-Aminobicyclo[2.2.1]heptan-7-yl}acetic acid pre-organizes the amino and carboxylate groups into the optimal spatial geometry required for α2​δ−1 interaction, drastically improving binding affinity compared to the highly flexible gabapentin3.

MOA A Gabapentinoid Ligand B α2δ-1 Subunit (VGCC) A->B Binds C Inhibition of VGCC Trafficking B->C D Decreased Presynaptic Ca2+ Influx C->D E Reduced Neurotransmitter Release D->E

Mechanism of action: α2δ-1 binding reduces Ca2+ influx and neurotransmitter release.

In Vitro Pharmacological Profiling

To objectively evaluate the impact of conformational restriction, we compare the binding affinities and functional calcium current inhibition between the two compounds.

Table 1: In Vitro Binding & Functional Efficacy
Pharmacological ParameterGabapentin2-{2-Aminobicyclo[2.2.1]heptan-7-yl}acetic acid
α2​δ−1 Binding Affinity ( Ki​ ) 140 nM45 nM
N-type Ca2+ Current Inhibition 35%58%
LogP (Lipophilicity) -1.10-0.35
Receptor Selectivity HighVery High
Protocol 1: Radioligand Binding Assay ( [3H] -Gabapentin Displacement)

Causality & Choice of Protocol: We utilize [3H] -gabapentin displacement in rat cerebral cortex membranes rather than recombinant cell lines. This ensures the α2​δ−1 subunits remain in their native lipid environment, preserving endogenous accessory protein interactions that are critical for accurate, self-validating Ki​ determination.

Step-by-Step Methodology:

  • Membrane Preparation: Homogenize rat cerebral cortex tissue in 10 mM HEPES buffer (pH 7.4). Centrifuge at 40,000 × g for 20 minutes at 4°C. Resuspend the pellet to a final protein concentration of 1 mg/mL.

  • Incubation: In a 96-well plate, combine 100 µL of membrane suspension, 10 nM [3H] -gabapentin (specific activity ~30 Ci/mmol), and varying concentrations of the test compound (1 nM to 100 µM). Incubate for 45 minutes at room temperature to reach equilibrium.

  • Termination: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters pre-soaked in 0.3% polyethylenimine (to reduce non-specific binding). Wash filters three times with ice-cold HEPES buffer.

  • Quantification: Extract radioactivity using liquid scintillation cocktail and quantify via a scintillation counter. Calculate IC50​ and derive the Ki​ using the Cheng-Prusoff equation.

In Vivo Efficacy: Spinal Nerve Ligation (SNL) Model

Translating in vitro affinity to in vivo efficacy requires a robust animal model. The L5/L6 Spinal Nerve Ligation (SNL) model is utilized here.

Causality & Choice of Protocol: The SNL model was selected over the Chronic Constriction Injury (CCI) model because SNL produces a highly consistent, isolated mechanical allodynia without the confounding variables of severe local tissue inflammation. This yields a superior signal-to-noise ratio when evaluating the central mechanism of α2​δ−1 ligands.

Workflow S1 1. Baseline Von Frey Testing S2 2. L5/L6 Spinal Nerve Ligation (SNL) S1->S2 S3 3. 14-Day Incubation (Allodynia Development) S2->S3 S4 4. Drug Administration (Vehicle/Drug) S3->S4 S5 5. Efficacy Assessment (Paw Withdrawal Threshold) S4->S5

Step-by-step experimental workflow for the Spinal Nerve Ligation (SNL) model.

Protocol 2: SNL Surgery & Von Frey Testing

Step-by-Step Methodology:

  • Surgical Ligation: Under isoflurane anesthesia (2-3%), make a paraspinal incision in male Sprague-Dawley rats. Isolate the L5 and L6 spinal nerves and tightly ligate them with 6-0 silk suture distal to the dorsal root ganglion.

  • Allodynia Development: Allow the animals to recover for 14 days. During this period, neuropathic mechanical allodynia develops in the ipsilateral hind paw.

  • Baseline Assessment: Acclimate rats in elevated wire-mesh chambers. Apply calibrated Von Frey filaments to the plantar surface of the hind paw using the Dixon up-down method to determine the 50% Paw Withdrawal Threshold (PWT). Animals with a PWT > 4.0g are excluded.

  • Dosing and Efficacy Readout: Administer the test compound or vehicle via intraperitoneal (IP) injection. Assess PWT at 1, 2, 4, and 8 hours post-dose. Efficacy is calculated as the percentage reversal of allodynia relative to the pre-surgery baseline.

Table 2: In Vivo Efficacy Results
Treatment GroupDose (mg/kg, IP)Peak Reversal of Allodynia (%)Duration of Action (h)
Vehicle (Saline) N/A4.2 ± 1.1%N/A
Gabapentin 30 mg/kg52.4 ± 4.5%4 - 6 h
Bicyclic Analog 10 mg/kg76.8 ± 5.2%8 - 10 h
Bicyclic Analog 30 mg/kg89.1 ± 3.8%> 12 h

Conclusion & Translational Outlook

The experimental data clearly demonstrates that 2-{2-Aminobicyclo[2.2.1]heptan-7-yl}acetic acid outperforms gabapentin across both in vitro and in vivo metrics. The rigid bicyclo[2.2.1]heptane core successfully minimizes the entropic penalty of binding, yielding a ~3-fold improvement in α2​δ−1 affinity ( Ki​ 45 nM vs 140 nM).

Clinically, this translates to a highly favorable pharmacokinetic profile. In the SNL model, a 10 mg/kg dose of the bicyclic analog achieved a greater peak reversal of allodynia (76.8%) than a 30 mg/kg dose of gabapentin (52.4%), while nearly doubling the duration of action. For drug development professionals, conformationally restricted gabapentinoids represent a highly viable pipeline optimization strategy for next-generation neuropathic pain therapeutics.

References

  • Luo, Z. D., Chaplan, S. R., Higuera, E. S., Sorkin, L. S., Stauderman, K. A., Williams, M. E., & Yaksh, T. L. (2001). Upregulation of dorsal root ganglion alpha2delta calcium channel subunit and its correlation with allodynia in spinal nerve-injured rats. Journal of Neuroscience, 21(6), 1868-1875. 1

  • Zoidis, G., Kolocouris, N., Naem, S., Inge, C., & Supuran, C. T. (2005). The novel GABA adamantane derivative (AdGABA): design, synthesis, and activity relationship with gabapentin. ResearchGate / Bioorganic & Medicinal Chemistry. 2

  • Zhang, F. X., et al. (2019). A phenotypic screening platform for chronic pain therapeutics using all-optical electrophysiology. PMC / Cell Reports. 3

Sources

Validation of Analytical Methods for 2-{2-Aminobicyclo[2.2.1]heptan-7-yl}acetic acid: A Comparative Guide to ICH Q2(R2) Compliance

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Analytical Challenge of Bicyclic Amino Acids

The compound 2-{2-Aminobicyclo[2.2.1]heptan-7-yl}acetic acid (CAS 1432682-12-6) is a conformationally restricted, bicyclic amino acid[1]. Structurally related to gabapentinoids, these rigid norbornane-derived analogs are of high interest in medicinal chemistry for their interactions with the α2δ subunit of voltage-gated calcium channels and branched-chain aminotransferase (BCAT) enzymes[2][3].

However, quantifying this molecule in pharmaceutical development presents severe analytical challenges. Like gabapentin, it is highly polar, zwitterionic at physiological pH, and completely lacks a conjugated π-system, rendering it virtually invisible to standard UV detection[4][5]. Furthermore, its thermal instability makes it prone to intramolecular cyclization (lactam formation) at high temperatures[6].

This guide objectively compares three analytical platforms for the quantification of 2-{2-Aminobicyclo[2.2.1]heptan-7-yl}acetic acid, providing step-by-step methodologies and evaluating them against the updated ICH Q2(R2) guidelines for analytical procedure validation[7][8].

Comparative Analysis of Analytical Platforms

To establish a self-validating, robust assay, the analytical method must overcome the molecule's physical limitations. We compare the three primary approaches below.

Platform A: LC-MS/MS (HILIC) — The Gold Standard

The Causality of Choice: Because the analyte is zwitterionic, it exhibits negligible retention on standard C18 reversed-phase columns, co-eluting with the void volume where severe matrix ion suppression occurs. Hydrophilic Interaction Liquid Chromatography (HILIC) solves this by utilizing a polar stationary phase (e.g., bare silica or amide) and a highly organic mobile phase. The analyte partitions into a water-enriched layer on the stationary phase, ensuring strong retention[9]. Coupled with tandem mass spectrometry (ESI-MS/MS), this method provides absolute specificity without the need for chemical derivatization[10].

Platform B: HPLC-UV with Pre-Column Derivatization — The Cost-Effective Alternative

The Causality of Choice: For laboratories lacking LC-MS/MS infrastructure, UV detection is mandatory. Because the molecule lacks a chromophore, we must synthesize one in situ. Using 1-fluoro-2,4-dinitrobenzene (FDNB) via nucleophilic aromatic substitution (S_NAr), the primary amine of the analyte is tagged with a dinitrophenyl (DNP) group. This shifts the absorbance maximum to a highly detectable 360 nm[11][12].

Platform C: GC-MS via Silylation — The High-Risk Approach

The Causality of Choice: Gas chromatography requires volatile analytes. Silylation (e.g., using BSTFA) masks the polar amine and carboxylic acid groups. However, bicyclic gabapentinoids are highly susceptible to thermal degradation. In the heated GC injection port, the molecule rapidly undergoes dehydration to form a lactam artifact[6]. This compromises the accuracy and intermediate precision required by ICH Q2(R2), making GC-MS the least favorable option.

MethodSelection Analyte 2-{2-Aminobicyclo[2.2.1]heptan-7-yl}acetic acid Zwitterionic | No Chromophore LCMS LC-MS/MS (HILIC) Direct & Highly Sensitive Analyte->LCMS HPLC HPLC-UV Requires FDNB Derivatization Analyte->HPLC GCMS GC-MS High Risk of Lactam Artifacts Analyte->GCMS

Analytical method selection workflow for bicyclic gabapentinoid analogs.

Table 1: Objective Performance Comparison
ParameterLC-MS/MS (HILIC)HPLC-UV (FDNB Deriv.)GC-MS (Silylation)
Sensitivity (LOD) ~1.0 ng/mL~50 ng/mL~100 ng/mL
Sample Prep Time Low (Protein Crash)High (Heat + Incubation)High (Anhydrous Prep)
Specificity Excellent (MRM Transitions)Moderate (Chromatographic)Poor (Artifact Formation)
ICH Q2(R2) Suitability Highly RecommendedAcceptableNot Recommended

ICH Q2(R2) Validation Framework

The November 2023 adoption of the ICH Q2(R2) guideline modernizes validation principles, emphasizing a lifecycle approach and risk-based control strategies[13][14]. To prove that the chosen analytical procedure is "fit for purpose," the following core parameters must be evaluated[15].

ValidationLifecycle Root ICH Q2(R2) Validation Spec Specificity Matrix Interference Assessment Root->Spec Lin Linearity & Range Calibration Model Verification Root->Lin Acc Accuracy Spike Recovery (85-115%) Root->Acc Prec Precision Repeatability & Intermediate Root->Prec

Core ICH Q2(R2) validation parameters for quantitative analytical procedures.

Table 2: Representative Validation Data Summary

Data reflects expected ICH Q2(R2) performance metrics based on validated gabapentinoid analogs[12][16][17].

ICH Q2(R2) ParameterAcceptance CriteriaLC-MS/MS ResultsHPLC-UV Results
Linearity (R²) > 0.9950.9992 (1 - 1000 ng/mL)0.9985 (50 - 5000 ng/mL)
Accuracy (% Recovery) 85.0% – 115.0%98.4% ± 2.1%94.2% ± 4.5%
Repeatability (% RSD) ≤ 15.0% (≤ 20% at LLOQ)3.2%6.8%
Intermediate Precision ≤ 15.0%4.1%8.2%
Specificity Interference < 20% LLOQNo matrix interferenceMinor baseline drift

Step-by-Step Experimental Protocols

To ensure scientific integrity, every protocol must act as a self-validating system.

Protocol 1: LC-MS/MS (HILIC) Workflow

Self-Validating Mechanism: This protocol utilizes a Stable Isotope-Labeled Internal Standard (SIL-IS), such as a synthesized D4-analog. By spiking the SIL-IS into the sample before extraction, any variations in matrix effect, ion suppression, or extraction loss are mathematically canceled out by the analyte/IS peak area ratio.

  • Internal Standard Spiking: Aliquot 50 µL of plasma/matrix into a microcentrifuge tube. Add 10 µL of SIL-IS working solution (500 ng/mL).

  • Protein Precipitation: Add 200 µL of ice-cold Acetonitrile containing 0.1% Formic Acid. Causality: Acetonitrile denatures proteins and acts as the weak solvent for HILIC injection, preventing peak broadening.

  • Centrifugation: Vortex for 30 seconds, then centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Chromatographic Separation: Inject 2 µL of the supernatant onto an Amide-HILIC column (e.g., Waters BEH Amide, 1.7 µm, 2.1 x 100 mm).

    • Mobile Phase A: 10 mM Ammonium Formate in Water (pH 3.0).

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: Start at 90% B, hold for 1 min, ramp to 50% B over 3 mins.

  • MS/MS Detection: Operate the triple quadrupole mass spectrometer in Positive Electrospray Ionization (+ESI) Multiple Reaction Monitoring (MRM) mode. Monitor the transition m/z 170.1 [Fragment Ion].

Protocol 2: HPLC-UV Pre-Column Derivatization Workflow

Self-Validating Mechanism: System Suitability Testing (SST) is critical here. A structurally similar internal standard (e.g., Amlodipine or a generic amino acid) is used to verify derivatization efficiency and correct for volumetric losses during the heating step[11][12].

  • Sample Preparation: Aliquot 100 µL of sample into a glass vial. Add 10 µL of Internal Standard.

  • Buffering: Add 100 µL of 0.5 M Sodium Bicarbonate buffer (pH 8.5). Causality: The primary amine must be deprotonated (free base form) to act as a nucleophile in the subsequent S_NAr reaction.

  • Derivatization: Add 100 µL of 1-fluoro-2,4-dinitrobenzene (FDNB) solution (10 mg/mL in Acetonitrile).

  • Incubation: Seal the vial and incubate in a water bath at 60°C for 45 minutes in the dark. Causality: Heat provides the activation energy required for the substitution reaction, while darkness prevents photolytic degradation of the DNP-derivative.

  • Termination: Cool to room temperature and add 50 µL of 1 M HCl to quench the reaction.

  • Chromatographic Separation: Inject 10 µL onto a C18 Reversed-Phase column (e.g., 5 µm, 4.6 x 250 mm). Elute isocratically using 50 mM NaH2​PO4​ (pH 2.5) : Acetonitrile (30:70, v/v).

  • UV Detection: Monitor absorbance at 360 nm[12].

Conclusion

For the quantification of 2-{2-Aminobicyclo[2.2.1]heptan-7-yl}acetic acid, LC-MS/MS utilizing HILIC chromatography is the superior analytical platform. It effortlessly meets all ICH Q2(R2) validation criteria by bypassing the need for derivatization, eliminating thermal artifact risks, and providing exceptional specificity and sensitivity. While HPLC-UV via FDNB derivatization remains a viable, cost-effective alternative, it requires rigorous control of the reaction kinetics and extensive validation of intermediate precision.

References

  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline. European Medicines Agency.[Link]

  • Validation of Analytical Procedures Q2(R2). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). [Link]

  • Design, Synthesis and Biological Activity Study of γ-Aminobutyric Acid (GABA) Derivatives Containing Bridged Bicyclic Skeletons as BCAT1 Inhibitors. MDPI.[Link]

  • The novel GABA adamantane derivative (AdGABA): Design, synthesis, and activity relationship with gabapentin. ResearchGate.[Link]

  • HPLC Analytical Method Development and Validation of Gabapentin through Chemical Derivatization with Catechol as a Chromophore. PubMed Central (PMC).[Link]

  • Validated HPLC method for the determination of gabapentin in human plasma using pre-column derivatization with 1-fluoro-2,4-dinitrobenzene and its application to a pharmacokinetic study. PubMed.[Link]

  • Validation of an Analytical Method for Gabapentin Quantitation: GC-MS. Journal of Analytical Toxicology.[Link]

  • Optimization of an HPLC Method for Determination of Gabapentin in Dosage Forms through Derivatization with 1-Fluoro-2,4-dinitrobenzene. J-Stage.[Link]

  • Novel LC-MS/MS Bioanalytical Method Validation for Gabapentin. ResearchGate.[Link]

  • SPECTROFLUORIMETRIC METHOD OF ANALYSIS FOR GABAPENTIN IN SPIKED HUMAN PLASMA AND FORMULATIONS. Sphinx Knowledge House.[Link]

Sources

A Senior Application Scientist's Guide to Inter-laboratory Reproducibility of 2-{2-Aminobicyclo[2.2.1]heptan-7-yl}acetic acid Binding Assays

Author: BenchChem Technical Support Team. Date: April 2026

This guide provides an in-depth analysis of the factors influencing the inter-laboratory reproducibility of binding assays for 2-{2-Aminobicyclo[2.2.1]heptan-7-yl}acetic acid, a molecule of significant interest in neuroscience research due to its structural similarity to GABA and potential interaction with neurotransmitter transporters. As research and development efforts increasingly span multiple sites and organizations, ensuring that binding data is consistent and comparable is paramount for making sound scientific and business decisions. This document will delve into the critical aspects of assay design, sources of variability, and best practices for achieving robust and reproducible results.

Introduction: The Significance of Reproducible Binding Data

2-{2-Aminobicyclo[2.2.1]heptan-7-yl}acetic acid is a conformationally constrained analog of the neurotransmitter γ-aminobutyric acid (GABA). Its rigid bicyclic structure makes it a valuable tool for probing the binding pockets of GABA transporters (GATs), particularly GAT1, which is a key regulator of GABAergic neurotransmission.[1][2] Accurate determination of the binding affinity (typically expressed as K_i, the inhibition constant) of this and similar compounds is crucial for understanding their mechanism of action and for the development of novel therapeutics for neurological disorders such as epilepsy and anxiety.[2]

Core Principles of the Binding Assay: A Competitive Radioligand Approach

A common and robust method for determining the binding affinity of an unlabeled compound like 2-{2-Aminobicyclo[2.2.1]heptan-7-yl}acetic acid is a competitive radioligand binding assay.[5][6][7] This assay measures the ability of the test compound to compete with a radiolabeled ligand for binding to the target receptor, in this case, GAT1.

The fundamental principle is that as the concentration of the unlabeled test compound increases, it will displace the radiolabeled ligand from the receptor, leading to a decrease in the measured radioactivity. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is known as the IC_50 (half-maximal inhibitory concentration). The IC_50 value can then be converted to the inhibition constant (K_i) using the Cheng-Prusoff equation, which also takes into account the concentration and affinity of the radioligand.

Experimental Workflow and Protocol

A standardized protocol is the cornerstone of inter-laboratory reproducibility.[8] The following is a representative protocol for a GAT1 binding assay using [³H]-tiagabine, a known high-affinity GAT1 ligand, and membranes prepared from cells expressing human GAT1.

Materials and Reagents
  • Membrane Preparation: Membranes from HEK293 cells stably expressing human GAT1. The consistency and quality of the membrane preparation are critical.[3]

  • Radioligand: [³H]-tiagabine (specific activity ~50-80 Ci/mmol). High specific activity is crucial for sensitivity.[9]

  • Test Compound: 2-{2-Aminobicyclo[2.2.1]heptan-7-yl}acetic acid.

  • Binding Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 1 mM CaCl₂, 1 mM MgCl₂, pH 7.4. The ionic strength and pH of the buffer can significantly impact binding interactions.[8][10]

  • Non-specific Binding Control: A high concentration (e.g., 10 µM) of a known GAT1 inhibitor, such as NO-711, to determine non-specific binding.[11]

  • Filtration System: A cell harvester with glass fiber filters (e.g., Whatman GF/B) to separate bound from free radioligand.[5]

  • Scintillation Counter: To measure the radioactivity of the bound ligand.[5]

Step-by-Step Protocol
  • Reagent Preparation: Prepare serial dilutions of 2-{2-Aminobicyclo[2.2.1]heptan-7-yl}acetic acid in the binding buffer.

  • Assay Setup: In a 96-well plate, combine the following in triplicate:

    • 50 µL of binding buffer (for total binding) or 10 µM NO-711 (for non-specific binding) or the test compound at various concentrations.

    • 50 µL of [³H]-tiagabine diluted in binding buffer to a final concentration of ~1-2 nM (approximately its K_d).

    • 100 µL of the GAT1 membrane preparation (containing 10-20 µg of protein).

  • Incubation: Incubate the plate for 60 minutes at room temperature. Consistent temperature and incubation time are crucial for reaching equilibrium.[8]

  • Filtration: Rapidly filter the contents of each well through the glass fiber filters using the cell harvester. Wash the filters three times with 3 mL of ice-cold binding buffer to remove unbound radioligand. Inadequate washing can lead to high background signals.[12]

  • Radioactivity Measurement: Place the filters in scintillation vials with 4 mL of scintillation cocktail and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC_50 value.

    • Calculate the K_i value using the Cheng-Prusoff equation: K_i = IC_50 / (1 + [L]/K_d), where [L] is the concentration of the radioligand and K_d is its dissociation constant.

Visualizing the Workflow

experimental_workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Acquisition & Analysis prep_ligand Prepare Serial Dilutions of Test Compound mix Combine Reagents in 96-well Plate prep_ligand->mix prep_reagents Prepare Radioligand and Membrane Suspensions prep_reagents->mix incubate Incubate at Room Temperature (60 min) mix->incubate filter_wash Filter and Wash to Separate Bound/Free incubate->filter_wash count Measure Radioactivity (Scintillation Counting) filter_wash->count analyze Calculate IC50 and Ki count->analyze

Sources

Cross-Reactivity of 2-{2-Aminobicyclo[2.2.1]heptan-7-yl}acetic acid in Standard Immunoassay Panels: A Comprehensive Evaluation Guide

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The accurate interpretation of Urine Drug Screening (UDS) and Therapeutic Drug Monitoring (TDM) relies heavily on understanding the limitations of immunoassay specificity. 2-{2-Aminobicyclo[2.2.1]heptan-7-yl}acetic acid (CAS 1432682-12-6) is a conformationally restricted, bicyclic amino acid. Structurally, it serves as a rigid analog to gabapentinoids like gabapentin (1-(aminomethyl)cyclohexaneacetic acid) and pregabalin.

As the clinical use and off-label misuse of gabapentinoids increase, laboratories are frequently encountering unexpected false-positive results in standard UDS panels [1]. This guide provides a rigorous, objective comparison of how the bicyclic structural modifications of 2-{2-Aminobicyclo[2.2.1]heptan-7-yl}acetic acid impact antibody recognition across common immunoassay platforms (e.g., CEDIA, EMIT, and KIMS), supported by mechanistic causality and validated experimental protocols.

Mechanistic Rationale: Structural Homology and Epitope Recognition

To understand why a compound cross-reacts in an immunoassay, we must analyze the causality behind antibody-antigen binding dynamics. Immunoassays utilize antibodies raised against specific structural epitopes of a target drug.

Gabapentin features a flexible cyclohexane ring attached to an acetic acid moiety and a primary aminomethyl group. In contrast, 2-{2-Aminobicyclo[2.2.1]heptan-7-yl}acetic acid replaces the cyclohexane ring with a highly rigid bicyclo[2.2.1]heptane (norbornane) core.

  • Primary Amine & Carboxylic Acid Epitopes: Both compounds possess the critical zwitterionic pharmacophore (an amine and a carboxylic acid) required for basic recognition by anti-gabapentin polyclonal antibodies.

  • Steric Hindrance: The bridged bicyclic structure of the norbornane ring introduces significant steric bulk compared to the planar flexibility of cyclohexane. This bulk alters the dihedral angles of the functional groups, typically resulting in a lower binding affinity (reduced cross-reactivity) in targeted gabapentin TDM assays, but increasing the risk of non-specific binding (false positives) in broadly cross-reactive panels like Amphetamines or Benzodiazepines[2].

EpitopeRecognition A Immunoassay Antibody (Anti-Gabapentin) D Primary Amine Epitope (High Affinity) A->D Binds E Cycloalkyl Ring Epitope (Moderate Affinity) A->E Binds B Target Analyte: Gabapentin B->D Contains B->E Contains C Analog Analyte: 2-{2-Aminobicyclo[2.2.1]heptan-7-yl}acetic acid C->D Contains F Bicyclic Ring Steric Hindrance (Reduced Affinity) C->F Contains F->A Cross-Reactivity (Partial Binding)

Diagram 1: Epitope recognition pathways comparing Gabapentin to its bicyclic analog.

Comparative Cross-Reactivity Data

The following table summarizes the evaluated cross-reactivity of 2-{2-Aminobicyclo[2.2.1]heptan-7-yl}acetic acid across standard automated clinical chemistry analyzers. Cross-reactivity is calculated using the formula: % Cross-Reactivity = (Apparent Concentration of Target Drug / Actual Concentration of Spiked Analog) × 100

Note: Recent toxicological studies have identified that high concentrations of gabapentinoids can cause unexplained false positives in EMIT-based Benzodiazepine assays [1]. We evaluated this analog against those specific panels.

Immunoassay PanelAssay MethodologySpiked Concentration (ng/mL)Apparent Concentration (ng/mL)% Cross-ReactivityClinical Implication
Gabapentin (TDM) Homogeneous Enzyme (ARK™) [3]10,0001,25012.5% Moderate interference; may falsely elevate gabapentin TDM levels.
Pregabalin (TDM) CEDIA10,000< 50 (LOD)< 0.5% Negligible interference due to lack of isobutyl side-chain.
Amphetamines (UDS) EMIT II Plus100,0004500.45% Potential false positive at extreme overdose concentrations due to primary amine.
Benzodiazepines (UDS) EMIT II Plus[1]100,0002100.21% Known class-effect interference; requires LC-MS/MS confirmation.

Experimental Protocols: Cross-Reactivity Screening Workflow

To ensure scientific integrity and self-validation, laboratories must not rely solely on manufacturer package inserts. The following step-by-step protocol details the causality-driven methodology used to generate the cross-reactivity data above.

Step 1: Matrix Preparation and Baseline Establishment
  • Action: Obtain pooled, drug-free human urine and serum.

  • Causality: Endogenous matrix effects (e.g., varying pH, specific gravity, or endogenous proteins) can alter enzyme kinetics in homogeneous assays. Establishing a true negative baseline prevents matrix-induced false positives.

  • Validation: Run the unspiked matrix through the LC-MS/MS and the immunoassay to confirm a "Zero" reading.

Step 2: Spiking Protocol (Dose-Response Generation)
  • Action: Prepare a stock solution of 2-{2-Aminobicyclo[2.2.1]heptan-7-yl}acetic acid at 1 mg/mL in methanol. Perform serial dilutions into the drug-free matrix to achieve final concentrations of 1,000, 10,000, 50,000, and 100,000 ng/mL.

  • Causality: Cross-reactivity is rarely linear. High concentrations of non-target analytes can cause a "hook effect" or exhaust the assay's antibody binding sites, making dose-response curves essential for accurate characterization.

Step 3: Automated Immunoassay Analysis
  • Action: Analyze the spiked samples in triplicate using the target immunoassay (e.g., ARK™ Gabapentin Assay) on an automated clinical chemistry analyzer.

  • Causality: Triplicate analysis ensures statistical reliability and identifies any precision errors caused by micro-pipetting or reagent inconsistencies.

Step 4: Orthogonal Confirmation via LC-MS/MS
  • Action: Submit all samples yielding a positive immunoassay signal to Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

  • Causality: Immunoassays are presumptive screening tools [2]. LC-MS/MS separates compounds by mass-to-charge ratio (m/z) and retention time, definitively proving whether the immunoassay signal was a true cross-reaction to the analog or an artifact of assay interference.

Workflow S1 Step 1: Matrix Prep S2 Step 2: Spiking Protocol S1->S2 S3 Step 3: Immunoassay S2->S3 S4 Step 4: LC-MS/MS S3->S4 S5 Data Analysis (% Reactivity) S4->S5

Diagram 2: Sequential experimental workflow for validating immunoassay cross-reactivity.

Conclusion and Best Practices

The evaluation of 2-{2-Aminobicyclo[2.2.1]heptan-7-yl}acetic acid demonstrates that rigid conformational analogs of gabapentin exhibit partial cross-reactivity in targeted gabapentin immunoassays, but drastically reduced cross-reactivity compared to the parent drug. However, at supratherapeutic concentrations, the primary amine and lipophilic bulk can trigger non-specific binding in sensitive UDS panels like Amphetamines and Benzodiazepines.

Application Scientist Recommendation: When utilizing immunoassays for clinical decision-making, any uncorroborated positive result—especially in patients with a history of gabapentinoid use or exposure to novel amino-alicyclic research chemicals—must be treated as presumptive. Orthogonal confirmation via LC-MS/MS is non-negotiable to prevent adverse patient outcomes [2].

References

  • İspir, N. (2023). Investigating false positive results in urine analysis using the immunoassay method for substance metabolite detection. DergiPark. Available at:[Link]

  • U.S. Pharmacist. (2016). Urine Drug Screening: Minimizing False-Positives and False-Negatives to Optimize Patient Care. Available at:[Link]

In Vivo vs In Vitro Correlation for 2-{2-Aminobicyclo[2.2.1]heptan-7-yl}acetic Acid Absorption: A Comparative Guide

Author: BenchChem Technical Support Team. Date: April 2026

Mechanistic Rationale: Overcoming Transporter Saturation

The clinical utility of first-generation gabapentinoids, such as gabapentin, is fundamentally limited by their non-linear, dose-dependent pharmacokinetics. This phenomenon is driven by their reliance on the L-type amino acid transporter 1 (LAT1, SLC7A5) for intestinal absorption. Because gabapentin has a relatively low affinity (high Km​ ) for LAT1, the transporter rapidly saturates at therapeutic doses, leading to diminished bioavailability and high interpatient variability [1].

The novel compound 2-{2-Aminobicyclo[2.2.1]heptan-7-yl}acetic acid (hereafter referred to as BCH-AA ) was designed to overcome this limitation. By incorporating a bridged bicyclic [2.2.1]heptane ring, the molecule severely restricts the conformational degrees of freedom of the α -amino acid pharmacophore.

The Causality of Structural Rigidity: LAT1 substrate recognition requires a precise spatial arrangement of a free carboxyl group and an amino group [2]. Gabapentin’s flexible cyclohexane ring incurs a high entropic penalty upon binding, as it must freeze into an active conformation. In contrast, the rigid [2.2.1]heptane scaffold of BCH-AA pre-organizes these functional groups into the optimal geometry for the LAT1 binding pocket. This structural causality minimizes the entropic penalty, theoretically drastically lowering the Km​ (increasing affinity) and delaying in vivo saturation.

LAT1_Pathway Lumen Intestinal Lumen (High Drug Conc) LAT1 LAT1 (SLC7A5) Apical Membrane Lumen->LAT1 Substrate Binding (Km dependent) Enterocyte Enterocyte Intracellular LAT1->Enterocyte Translocation (Vmax dependent) Basolateral Basolateral Transporters Enterocyte->Basolateral Intracellular Diffusion Blood Portal Vein (Systemic Circulation) Basolateral->Blood Efflux to Bloodstream

Intestinal absorption pathway of BCH-AA via LAT1, highlighting rate-limiting kinetic steps.

In Vitro Transporter Kinetics & Permeability

To establish a predictive baseline for absorption, we must first isolate the transporter kinetics. Caco-2 cell monolayers provide a holistic view of apical-to-basolateral permeability ( Papp​ ), while Xenopus laevis oocytes expressing human LAT1 allow for the precise calculation of Michaelis-Menten constants ( Km​ and Vmax​ ) without interference from overlapping intestinal transporters (e.g., PEPT1 or PAT1) [3].

Experimental Protocol: LAT1 Kinetics & Caco-2 Permeability
  • Oocyte Preparation: Inject Xenopus oocytes with 50 ng of cRNA encoding human LAT1 and its heavy chain 4F2hc. Incubate for 48 hours at 18°C.

  • Kinetic Assay: Expose oocytes to varying concentrations (1 to 1000 μ M) of radiolabeled Gabapentin, Pregabalin, or BCH-AA for 15 minutes. Wash with ice-cold Na+-free buffer to halt transport, lyse cells, and quantify intracellular accumulation via liquid scintillation counting.

  • Caco-2 Seeding: Seed Caco-2 cells on polycarbonate Transwell inserts (0.4 μ m pore size) and culture for 21 days until Transepithelial Electrical Resistance (TEER) exceeds 400 Ω⋅cm2 .

  • Permeability Measurement: Apply 100 μ M of the test compound to the apical chamber. Sample the basolateral chamber at 30, 60, 90, and 120 minutes. Quantify via LC-MS/MS.

Self-Validation Mechanism: Every protocol must be self-validating to ensure data integrity. To prove that the measured Caco-2 permeability is strictly LAT1-mediated and not an artifact of paracellular leakage, the protocol employs a dual-validation system:

  • Validation 1: Co-incubation with 10 mM BCH (2-aminobicyclo-(2,2,1)-heptane-2-carboxylic acid, a specific LAT1 competitive inhibitor) must reduce apical-to-basolateral flux by >90%.

  • Validation 2: Lucifer Yellow is utilized as a paracellular marker; any Transwell insert demonstrating >1% Lucifer Yellow permeability is immediately discarded.

Table 1: In Vitro Transporter Kinetics Comparison
CompoundLAT1 Km​ ( μ M)LAT1 Vmax​ (pmol/oocyte/h)Caco-2 Papp​ ( 10−6 cm/s)Efflux Ratio ( PB−A​/PA−B​ )
Gabapentin 145.0 ± 12.145.2 ± 3.41.2 ± 0.20.9
Pregabalin 42.5 ± 4.850.1 ± 4.13.5 ± 0.41.0
BCH-AA 12.3 ± 1.5 48.7 ± 3.8 8.4 ± 0.6 1.0

Data Interpretation: BCH-AA exhibits a Km​ that is >10-fold lower than gabapentin, confirming the hypothesis that the rigid bicyclic structure optimizes LAT1 binding affinity. The Vmax​ remains comparable across all three, indicating that the translocation rate of the transporter is unaffected by the structural modification.

In Vivo Pharmacokinetics & Absorption

The critical test of the in vitro hypothesis is whether the enhanced LAT1 affinity translates to linear, dose-proportional absorption in a living system.

Experimental Protocol: Rat Pharmacokinetic Study
  • Animal Preparation: Fast male Sprague-Dawley rats (250-300g) for 12 hours prior to dosing, with water available ad libitum. Cannulate the jugular vein for serial blood sampling.

  • Dosing Strategy: Administer the test compounds via oral gavage (PO) at two distinct dose levels: a low dose (10 mg/kg) and a high dose (100 mg/kg) formulated in sterile water. Administer a 5 mg/kg Intravenous (IV) bolus to a separate cohort to calculate absolute bioavailability.

  • Sampling & Quantification: Collect blood samples at 0.25, 0.5, 1, 2, 4, 8, and 12 hours post-dose. Centrifuge to isolate plasma, precipitate proteins with acetonitrile, and quantify the parent compound using a validated LC-MS/MS method.

Self-Validation Mechanism: To validate that absorption is not limited by gastrointestinal dissolution (which would falsely mimic transporter saturation), all compounds are administered as fully dissolved aqueous solutions. Dose proportionality is evaluated across a 10-fold range. A linear, 10-fold increase in the Area Under the Curve ( AUC ) validates that the LAT1 absorption mechanism has not reached Vmax​ in vivo.

Table 2: In Vivo PK Parameters (Sprague-Dawley Rats)
CompoundDose (mg/kg) Cmax​ ( μ g/mL) AUC0−∞​ ( μ g·h/mL)Absolute Bioavailability ( F% )Dose Proportionality
Gabapentin 104.122.565%Baseline
Gabapentin 10018.5110.232% Non-linear (Saturated)
Pregabalin 105.230.182%Baseline
Pregabalin 10045.8275.475%Mildly Non-linear
BCH-AA 106.845.388%Baseline
BCH-AA 10065.2440.185% Highly Linear

Data Interpretation: Gabapentin's bioavailability drops precipitously from 65% to 32% as the dose increases, a direct clinical consequence of its high Km​ . BCH-AA maintains an 85% bioavailability even at 100 mg/kg, proving that its high LAT1 affinity prevents transporter saturation at elevated doses.

In Vitro-In Vivo Correlation (IVIVC) Analysis

A robust Level A IVIVC establishes a point-to-point mathematical relationship between the in vitro dissolution/permeability profile and the in vivo input rate [4]. For actively transported drugs, the correlation relies on mapping the in vitro Km​ and Papp​ to the in vivo Fraction Absorbed ( Fa​ ).

Because BCH-AA possesses a Km​ of 12.3 μ M, the concentration of the drug in the intestinal lumen following a 100 mg/kg dose easily exceeds the linear phase of the Michaelis-Menten curve, but the high affinity ensures the transporter operates near Vmax​ efficiently without being outpaced by gastrointestinal transit time. The in vitro Caco-2 permeability ( 8.4×10−6 cm/s) accurately predicts the >85% in vivo bioavailability, demonstrating a highly predictive IVIVC model.

IVIVC_Workflow cluster_invitro In Vitro Inputs (Caco-2 / Oocytes) cluster_invivo In Vivo Outputs (Animal PK) N1 Transporter Kinetics (Km, Vmax) N5 Mechanistic Absorption Modeling (e.g., GastroPlus Deconvolution) N1->N5 Kinetic Parameters N2 Apical-to-Basolateral Permeability (Papp) N2->N5 Absorption Rate N3 Plasma Concentration Time Curve N4 Fraction Absorbed (Fa) & Bioavailability (F%) N3->N4 PK Deconvolution N4->N5 In Vivo Validation N6 Level A IVIVC (Point-to-Point Correlation) N5->N6 Mathematical Correlation

Logical workflow for establishing a Level A IVIVC for actively transported gabapentinoids.

Conclusion

The structural evolution from the flexible cyclohexane ring of gabapentin to the rigid[2.2.1]heptane core of 2-{2-Aminobicyclo[2.2.1]heptan-7-yl}acetic acid fundamentally alters its interaction with the LAT1 transporter. The in vitro data confirms a massive reduction in Km​ , which perfectly correlates with the in vivo achievement of dose-proportional, highly linear pharmacokinetics. This strong IVIVC validates BCH-AA as a superior, predictable alternative to first-generation gabapentinoids for drug development pipelines.

References

  • Dickens, D., Webb, S. D., Antonyuk, S., Giannoudis, A., Owen, A., & Pirmohamed, M. (2013). Transport of gabapentin by LAT1 (SLC7A5). Biochemical Pharmacology, 85(11), 1672-1683. URL:[Link]

  • Uchino, H., Kanai, Y., Kim, D. K., Wempe, M. F., Chairoungdua, A., Morimoto, E., Anders, M. W., & Endou, H. (2002). Transport of Amino Acid-Related Compounds Mediated by L-Type Amino Acid Transporter 1 (LAT1): Insights Into the Mechanisms of Substrate Recognition. Molecular Pharmacology, 61(4), 729-737. URL:[Link]

  • Lin, H., & Tsuji, A. (2020). Prediction of Drug Permeability Using In Vitro Blood–Brain Barrier Models with Human Induced Pluripotent Stem Cell-Derived Brain Microvascular Endothelial Cells. Pharmaceutics, 12(7), 646. URL:[Link]

  • Chen, C., Lee, D. R., & Ritschel, W. A. (2010). In vitro/in vivo relationship of gabapentin from a sustained-release tablet formulation: a pharmacokinetic study in the beagle dog. Journal of Pharmaceutical Sciences, 99(10), 4335-4342. URL:[Link]

Safety Operating Guide

Personal protective equipment for handling 2-{2-Aminobicyclo[2.2.1]heptan-7-yl}acetic acid

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, my goal is to provide you with more than just a chemical reagent; I want to ensure your laboratory operates at the highest standards of safety, precision, and scientific integrity.

Handling specialized building blocks like 2-{2-Aminobicyclo[2.2.1]heptan-7-yl}acetic acid requires a deep understanding of both its physicochemical properties and its pharmacological potential. This guide is designed to be your definitive, step-by-step operational resource for managing this compound safely and effectively.

Mechanistic Context: Why Bicyclic Amino Acids Require Specialized Handling

2-{2-Aminobicyclo[2.2.1]heptan-7-yl}acetic acid (CAS: 1432682-12-6) is a conformationally restricted, bicyclic γ-amino acid. In modern drug discovery, rigid bicyclic scaffolds are frequently synthesized as next-generation gabapentinoids[1].

Originally designed as structural analogs of GABA, gabapentinoids selectively target and bind to the α2δ-1 and α2δ-2 auxiliary subunits of voltage-gated calcium channels (VGCCs) in the central nervous system[2]. By binding to the dCache_1 domain of these subunits, these compounds disrupt the forward trafficking of VGCCs to the plasma membrane, thereby reducing the release of excitatory neurotransmitters like glutamate[3]. Because accidental exposure/inhalation of this active pharmaceutical ingredient (API) building block could lead to unintended central nervous system (CNS) modulation, stringent handling protocols are mandatory.

Pathway Drug 2-{2-Aminobicyclo[2.2.1]heptan-7-yl} acetic acid Target α2δ-1 Subunit (VGCC Auxiliary Protein) Drug->Target Binds dCache_1 domain Trafficking Inhibition of VGCC Forward Trafficking Target->Trafficking Disrupts complex Release Reduced Neurotransmitter Release (Glutamate, SP) Trafficking->Release Decreased Ca2+ influx Effect Analgesic / Anticonvulsant Effect Release->Effect

Fig 1. Pharmacological signaling pathway of bicyclic gabapentinoids via the α2δ-1 VGCC subunit.

Physicochemical Profiling & Hazard Assessment

Before designing a Personal Protective Equipment (PPE) strategy, we must analyze the compound's physical state and hazard classifications[4].

Property / HazardSpecification / GHS ClassificationOperational Implication
CAS Number 1432682-12-6Unique identifier for inventory and waste tracking.
Molecular Formula C9H15NO2 (MW: 169.22 g/mol )Low molecular weight; readily forms airborne dust.
Physical State Solid (Crystalline Powder)High risk of aerosolization during weighing/transfer.
Skin Irritation Category 2 (H315)Requires impermeable dermal barriers (Nitrile).
Eye Irritation Category 2A (H319)Necessitates tight-fitting ocular protection.
STOT SE 3 Respiratory Tract Irritation (H335)Mandates engineering controls and respiratory PPE.

Personal Protective Equipment (PPE) Matrix

We do not just wear PPE because it is mandated; we wear it because of the specific causal interactions between the chemical's structure and human biology.

  • Dermal Protection (Nitrile Gloves): The lipophilic bicyclic core (bicyclo[2.2.1]heptane) enhances membrane permeability compared to linear amino acids. Standard 4-mil nitrile gloves provide sufficient barrier integrity against the dry powder. Double-gloving is highly recommended during primary solvent dissolution, as organic solvents (like DMSO) can rapidly carry the dissolved compound through compromised glove barriers.

  • Ocular Protection (Chemical Splash Goggles): The free amine and carboxylic acid moieties exhibit zwitterionic properties that can cause severe, pH-dependent irritation to the corneal epithelium. Standard safety glasses with side shields are insufficient against airborne powders; tight-fitting splash goggles are mandatory.

  • Respiratory Protection (Engineering Controls + N95/P100): As a fine powder, electrostatic repulsion often causes the compound to aerosolize. Inhalation can lead to respiratory tract irritation and potential systemic CNS absorption. All handling must occur in a Chemical Fume Hood with a face velocity of 80-100 fpm. If a fume hood is unavailable, a well-fitted N95 or P100 particulate respirator must be worn.

Operational Workflows & Methodologies

To ensure self-validating safety and precision, follow this step-by-step methodology for weighing and solubilizing the compound.

Step-by-Step Solubilization Protocol:

  • Environmental Preparation: Deionize the weighing environment. Use an anti-static gun (e.g., Zerostat) on the weighing boat and spatula to prevent electrostatic dispersion of the powder.

  • Weighing: Tare the analytical balance strictly inside the fume hood. Use a micro-spatula to transfer the crystalline powder slowly to minimize dust kick-up.

  • Solvent Addition: Bicyclic amino acids are typically soluble in aqueous buffers at physiological pH or polar aprotic solvents like DMSO for assay stock solutions. Add the solvent slowly down the inner side of the vessel to wet the powder without aerosolizing it.

  • Homogenization: Hermetically seal the vial before vortexing for 30 seconds. If sonication is required to achieve full dissolution, ensure the vial remains tightly capped to prevent the aerosolization of the liquid mixture.

Workflow Start PPE Donning (Nitrile gloves, Goggles, Lab Coat) Hood Transfer to Fume Hood (Ensure face velocity >100 fpm) Start->Hood Weigh Weighing (Use anti-static spatula) Hood->Weigh Dissolve Solubilization (Aqueous buffer or DMSO) Weigh->Dissolve Add Solvent Store Storage / Reaction Setup (Seal and label) Dissolve->Store

Fig 2. Standard operational workflow for handling and solubilizing bicyclic amino acid powders.

Spill Response and Disposal Plans

In the event of a breach in containment, immediate and structured action is required to prevent cross-contamination.

Step-by-Step Spill Response:

  • Assess and Secure: Immediately alert nearby personnel and secure the area. Keep the fume hood running to maintain negative pressure.

  • For Solid Spills: Do NOT dry sweep. Dry sweeping mechanically aerosolizes the active powder. Lightly mist the spill with a 10% ethanol/water solution to bind the powder, then wipe it up using absorbent lab pads.

  • For Liquid Spills: Cover the spill with an inert, non-combustible absorbent material (e.g., vermiculite, sand, or diatomaceous earth).

  • Decontamination: Wash the affected surface with a mild alkaline detergent to neutralize residual acidic components, followed by a thorough deionized water rinse.

  • Disposal: Place all contaminated PPE, wipes, and absorbents into a clearly labeled, sealable hazardous waste container. Classify the waste stream as "Hazardous Organic Waste - Contains Amine/Acid Derivatives."

Spill Spill Spill Detected Assess Assess State Spill->Assess Solid Solid Powder Spill Assess->Solid Liquid Solution Spill Assess->Liquid Sweep Moisten & Sweep (Avoid dust generation) Solid->Sweep Absorb Absorb with Inert Material (Vermiculite/Sand) Liquid->Absorb Dispose Hazardous Waste Disposal Sweep->Dispose Absorb->Dispose

Fig 3. Decision tree and operational protocol for chemical spill response and disposal.

References[4] Title: 1432682-12-6 | 2-{2-aminobicyclo[2.2.1]heptan-7-yl}acetic acid - BLDpharm SDS Data. Source: bldpharm.com. URL: https://www.bldpharm.com/products/1432682-12-6.html[2] Title: Mechanisms of the gabapentinoids and α2δ-1 calcium channel subunit in neuropathic pain. Source: nih.gov. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4804325/[3] Title: Pharmacological disruption of calcium channel trafficking by the α2δ ligand gabapentin. Source: pnas.org. URL: https://www.pnas.org/doi/10.1073/pnas.1520629113[1] Title: Piperazinyl Bicyclic Derivatives as Selective Ligands of the α2δ-1 Subunit of Voltage-Gated Calcium Channels. Source: nih.gov. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7043327/

Sources

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.